molecular formula C26H30N2O6 B2902627 Fmoc-hLys(Alloc)-OH CAS No. 281655-70-7

Fmoc-hLys(Alloc)-OH

Cat. No.: B2902627
CAS No.: 281655-70-7
M. Wt: 466.534
InChI Key: KZCWEDOQGDZLTE-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-hLys(Alloc)-OH, with the CAS number 281655-70-7, is a specially engineered homo-lysine derivative critical for solid-phase peptide synthesis (SPPS) . This compound features orthogonal protecting groups: an Fmoc (9-fluorenylmethyloxycarbonyl) group on the alpha-amino function and an Alloc (allyloxycarbonyl) group on the side-chain amino function of the homo-lysine side chain . This protection strategy allows for selective deprotection; the Fmoc group can be removed with a base, while the Alloc group is stable to base and can be cleanly removed under mild, neutral conditions using a palladium(0) catalyst . This makes the compound exceptionally valuable for the synthesis of complex peptides, such as branched structures or those requiring selective side-chain modification, by providing precise control over the synthesis sequence. The extended carbon chain of the homo-lysine backbone, compared to standard lysine, offers researchers a tool to probe structure-activity relationships, adjust the spacing of functional groups, and modify the physical properties of synthetic peptides. The product is intended for Research Use Only and is not for diagnostic, therapeutic, or other human uses. Researchers should consult the product's Certificate of Analysis for lot-specific data .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-(prop-2-enoxycarbonylamino)heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-2-16-33-25(31)27-15-9-3-4-14-23(24(29)30)28-26(32)34-17-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h2,5-8,10-13,22-23H,1,3-4,9,14-17H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCWEDOQGDZLTE-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: The Strategic Utility of Fmoc-hLys(Alloc)-OH in Advanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-hLys(Alloc)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-allyloxycarbonyl-L-homolysine) represents a specialized building block in Solid Phase Peptide Synthesis (SPPS).[1] Its utility lies at the intersection of structural engineering and orthogonal chemistry .

While standard lysine residues are ubiquitous, the homolysine (hLys) variant extends the side chain by one methylene unit (


), altering the spatial geometry of the amine. When coupled with the Alloc  protecting group, this molecule enables a "third dimension" of chemical selectivity—permitting side-chain modification in the presence of acid-labile (Boc/tBu) and base-labile (Fmoc) groups. This guide details the mechanistic rationale, deprotection protocols, and applications of this reagent in drug discovery.

Part 1: The Chemistry of Orthogonality

In complex peptide synthesis, "orthogonality" defines the ability to deprotect one specific functional group without affecting others.[2] Standard SPPS relies on a 2-dimensional scheme:

  • Base-labile: Fmoc (N-terminus, removed by piperidine).

  • Acid-labile: tBu/Boc/Trt (Side chains, removed by TFA).

The Alloc group introduces a 3rd dimension: It is stable to both acid and base but is cleaved by Palladium(0) under neutral conditions.[3] This allows for:

  • On-resin cyclization: Head-to-side-chain or side-chain-to-side-chain lactamization.

  • Late-stage functionalization: Attaching fluorophores, drugs (ADCs), or PEG chains to a specific residue while the peptide remains anchored to the resin.

The "hLys" Factor: Why Homolysine?

The choice of homolysine over standard lysine is a medicinal chemistry decision regarding conformational space .

  • Lysine: 4-carbon side chain linker.

  • Homolysine: 5-carbon side chain linker.

Impact: In peptide stapling or macrocyclization, the extra methylene group relieves ring strain in larger macrocycles or alters the binding interface of the peptide, potentially improving potency or metabolic stability.

Part 2: Mechanism of Alloc Deprotection

The removal of the Alloc group is a Pd(0)-catalyzed allyl transfer .[4] It is not a hydrolysis; it is a nucleophilic substitution where the allyl group is transferred to a scavenger.

The Catalytic Cycle[4]
  • Coordination: Pd(0) complexes with the allyl double bond.[4][5]

  • Oxidative Addition: Formation of a

    
    -allyl Palladium(II) complex. Decarboxylation occurs spontaneously, releasing the amine as a carbamate salt.
    
  • Allyl Transfer: A nucleophilic scavenger (e.g., Phenylsilane) attacks the

    
    -allyl complex.
    
  • Regeneration: Pd(0) is regenerated to re-enter the cycle.

AllocDeprotection Start Alloc-Protected hLys Complex Pd(0) Coordination Start->Complex + Pd(PPh3)4 PiAllyl π-Allyl Pd(II) Complex Complex->PiAllyl Oxidative Addition Decarb Decarboxylation (-CO2) PiAllyl->Decarb Scavenge Allyl Transfer to Scavenger (PhSiH3) Decarb->Scavenge Carbocation Capture Scavenge->Complex Catalytic Cycle End Free Amine (hLys Side Chain) Scavenge->End Pd(0) Regenerated

Caption: The catalytic cycle of Alloc deprotection using Palladium(0) and a silane scavenger.

Part 3: Strategic Applications

The this compound building block is critical in two primary workflows:

Peptide Stapling (Lactamization)

To create a constrained alpha-helix or stabilize a loop:

  • Incorporate Fmoc-Asp(OAll)-OH (Allyl ester) and This compound at positions

    
     and 
    
    
    
    (or
    
    
    ).
  • Synthesize the full peptide backbone.

  • Co-deprotect both Alloc and Allyl groups using Pd(PPh3)4.

  • Perform on-resin cyclization using PyBOP/DIEA.

  • Cleave the final stapled peptide from the resin.

Antibody-Drug Conjugates (ADCs) & Linkers

Homolysine provides a longer "arm" for attaching cytotoxic payloads. The Alloc group keeps this arm protected until the very end of synthesis, allowing the attachment of sensitive payloads that might not survive the initial peptide assembly conditions.

Part 4: Experimental Protocol (Self-Validating)

Objective: Selective removal of Alloc group from hLys on solid support.

Reagents
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. Note: Must be bright yellow. If orange/brown, it is oxidized and inactive.

  • Scavenger: Phenylsilane (PhSiH3).[4][6] Alternative: Morpholine or DMBA.

  • Solvent: Dry Dichloromethane (DCM).

Step-by-Step Workflow
StepActionMechanistic Rationale
1. Swelling Wash resin with DCM (3x 2 min).Swells the polystyrene matrix to expose inner reactive sites.
2. Inerting Sparge resin with Argon/Nitrogen for 5 min.Critical: Pd(0) is air-sensitive.[7] Oxygen causes catalyst death (oxidation to Pd(II)).
3. Reaction Add 0.1 - 0.2 eq Pd(PPh3)4 + 10-20 eq PhSiH3 in DCM. Shake for 30 min under Argon.Phenylsilane acts as a hydride donor to quench the allyl cation, preventing it from re-attaching to the amine.
4. Repetition Drain and repeat Step 3 (fresh catalyst).Ensures 100% deprotection. Visual check: Resin should not turn black yet.
5. The Wash Wash with DCM, then 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF.Self-Validating Step: DDC chelates residual Palladium. If the wash turns yellow/brown, Pd is being removed. Continue until clear.
6. Final Wash Wash with DMF (3x), DCM (3x).Prepares resin for the next coupling step.

Part 5: Troubleshooting & Optimization

The "Black Rain" (Palladium Aggregation)

A common failure mode is the resin turning grey or black. This indicates Pd(0) has aggregated into metallic palladium nanoparticles inside the resin pores.

  • Prevention: Strictly maintain inert atmosphere (Argon balloon).

  • Remediation: Extensive washing with Sodium Diethyldithiocarbamate (DDC) or Potassium Ethyl Xanthate is required to leach out the metal. Residual Pd can poison subsequent hydrogenation steps or alter biological assays.

Verification (The Kaiser Test)

Because hLys is a primary amine, the standard Kaiser Test (Ninhydrin) is the gold standard for validation.

  • Blue Bead: Positive (Alloc removed, free amine present).

  • Colorless Bead: Negative (Alloc still present).

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Kates, S. A., & Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard reference for Pd(PPh3)4 protocols).
  • Thayer, D. A., et al. (2010). Polymer-supported reagents for the removal of the allyloxycarbonyl (Alloc) protecting group. Journal of Organic Chemistry. [Link]

  • Gomez-Martinez, P., et al. (1999). N-Alloc protecting group in solid-phase peptide synthesis. Journal of the Chemical Society. [Link]

Sources

An In-Depth Technical Guide to N-α-Fmoc-N-ε-Alloc-L-homolysine: Structure, Properties, and Strategic Applications in Peptide Science

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of N-α-(9-fluorenylmethyloxycarbonyl)-N-ε-(allyloxycarbonyl)-L-homolysine, a specialized amino acid derivative pivotal for advanced applications in peptide chemistry, drug development, and the synthesis of complex biomolecules. We will delve into its unique structural attributes, physicochemical properties, and the strategic advantages conferred by its orthogonal protecting group scheme. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals in the pharmaceutical and biotechnological fields, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Strategic Value of Orthogonal Protection in Peptide Synthesis

In the intricate world of peptide synthesis, the ability to selectively modify specific sites within a growing peptide chain is paramount. This level of control is achieved through the use of protecting groups that mask reactive functional groups, preventing unintended side reactions. The concept of "orthogonal protection" is a cornerstone of modern peptide chemistry, allowing for the deprotection of one type of protecting group under specific conditions while leaving others intact.[1]

N-α-Fmoc-N-ε-Alloc-L-homolysine is a prime example of an orthogonally protected amino acid, designed for use in Solid-Phase Peptide Synthesis (SPPS). It features two distinct protecting groups: the base-labile Fmoc group on the α-amino group and the palladium-sensitive Alloc group on the ε-amino group of the homolysine side chain. This arrangement provides chemists with the flexibility to elongate the peptide backbone using standard Fmoc chemistry and then, at a desired step, selectively unmask the side-chain amine for further functionalization. This capability is crucial for the synthesis of branched peptides, cyclic peptides, and peptides conjugated to other molecules such as fluorophores, drugs, or lipids.[1][2]

Structure and Physicochemical Properties

N-α-Fmoc-N-ε-Alloc-L-homolysine is a derivative of L-homolysine, an amino acid with a six-carbon backbone, making it one methylene group longer than its canonical counterpart, lysine. This subtle structural difference can influence the conformational properties and biological activity of the resulting peptides.

Caption: Chemical structure of N-α-Fmoc-N-ε-Alloc-L-homolysine.

Quantitative Data Summary

The key physicochemical properties of N-α-Fmoc-N-ε-Alloc-L-homolysine are summarized in the table below. These values are calculated based on the known properties of the closely related N-α-Fmoc-N-ε-Alloc-L-lysine and N-α-Fmoc-N-ε-Boc-L-homolysine.[3][4][5][6]

PropertyValueSource
Molecular Formula C₂₆H₃₀N₂O₆Calculated
Molecular Weight 466.53 g/mol Calculated
Appearance White to off-white powder (predicted)[3]
Solubility Soluble in DMF, DMSO, and other polar organic solvents[7]
Storage 2-8°C, desiccated[6]

The Principle of Orthogonal Deprotection: A Strategic Workflow

The utility of N-α-Fmoc-N-ε-Alloc-L-homolysine lies in the differential lability of its two protecting groups. This orthogonality allows for a multi-step, controlled synthesis strategy.

Orthogonal_Deprotection Start Fmoc-hLys(Alloc)-OH on Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Step 1 Peptide_Elongation Peptide Chain Elongation Fmoc_Deprotection->Peptide_Elongation Step 2 Alloc_Deprotection Alloc Deprotection (Pd(PPh₃)₄, Scavenger) Peptide_Elongation->Alloc_Deprotection Step 3 Side_Chain_Functionalization Side-Chain Functionalization (e.g., acylation, alkylation) Alloc_Deprotection->Side_Chain_Functionalization Step 4 Final_Cleavage Final Cleavage from Resin (e.g., TFA cocktail) Side_Chain_Functionalization->Final_Cleavage Step 5 Final_Product Functionalized Peptide Final_Cleavage->Final_Product

Caption: Orthogonal deprotection and functionalization workflow.

  • Fmoc Group Removal: The N-terminal Fmoc group is cleaved under mild basic conditions, typically using a solution of 20% piperidine in N,N-dimethylformamide (DMF).[2] This reaction is rapid and allows for the subsequent coupling of the next amino acid in the peptide sequence. The Alloc group on the side chain remains stable under these conditions.

  • Alloc Group Removal: The ε-Alloc group is selectively removed via palladium(0)-catalyzed allylic cleavage.[8] This is typically achieved using a catalyst such as tetrakis(triphenylphosphine)palladium(0) in the presence of a scavenger like phenylsilane or morpholine to trap the released allyl group.[9] This deprotection unmasks the ε-amino group of the homolysine residue, making it available for modification.

This orthogonal strategy is instrumental in creating complex peptide architectures, such as branched or cyclic peptides, which often exhibit enhanced biological activity and stability.[1]

Experimental Protocol: Incorporation and Selective Deprotection in SPPS

The following is a representative protocol for the incorporation of N-α-Fmoc-N-ε-Alloc-L-homolysine into a peptide sequence during solid-phase peptide synthesis, followed by the selective deprotection of the Alloc group.

Materials and Reagents
  • N-α-Fmoc-N-ε-Alloc-L-homolysine

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) or Morpholine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

Protocol: Peptide Synthesis and Alloc Deprotection

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection Selective Alloc Deprotection Resin_Prep 1. Resin Swelling (DMF) Fmoc_Deprotection_Initial 2. Initial Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection_Initial Coupling 3. Coupling of this compound (HBTU/DIEA in DMF) Fmoc_Deprotection_Initial->Coupling Capping 4. Capping (Optional) (Acetic Anhydride/DIEA) Coupling->Capping Chain_Elongation 5. Further Peptide Elongation (Repeat steps 2-4) Capping->Chain_Elongation Resin_Wash_DCM 6. Resin Wash (DCM) Chain_Elongation->Resin_Wash_DCM Alloc_Removal 7. Alloc Deprotection (Pd(PPh₃)₄, PhSiH₃ in DCM) Resin_Wash_DCM->Alloc_Removal Resin_Wash_Final 8. Final Resin Wash (DCM, DMF) Alloc_Removal->Resin_Wash_Final

Sources

A Comprehensive Technical Guide to the Solubility of Fmoc-hLys(Alloc)-OH in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Nuances of Solubility in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the success of a synthesis campaign often hinges on a factor that is as fundamental as it is frequently overlooked: the solubility of the building blocks. For researchers, scientists, and drug development professionals, a deep understanding of the solubility characteristics of protected amino acids is not merely academic; it is a cornerstone of robust and reproducible synthetic outcomes. This guide is dedicated to providing an in-depth technical exploration of the solubility of a crucial and versatile building block, Nα-Fmoc-Nε-Alloc-L-homo-Lysine (Fmoc-hLys(Alloc)-OH).

This document moves beyond a simple recitation of data. As a senior application scientist, my objective is to impart not just the "what" but the "why"—the underlying chemical principles that govern solubility and the practical implications for your experimental design. We will delve into the causality behind solvent selection, the logic of solubility testing methodologies, and the authoritative data that underpins our understanding. Every protocol and piece of data presented herein is designed to be a self-validating system, empowering you to make informed decisions in your laboratory.

Introduction to this compound: The Orthogonal Advantage

This compound is a derivative of the amino acid lysine, distinguished by the presence of two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the allyloxycarbonyl (Alloc) group on the ε-amino group of the side chain.[1] This strategic protection scheme offers what is known as "orthogonal protection," a concept of paramount importance in the synthesis of complex peptides.[1]

The Fmoc group is labile to basic conditions, typically cleaved by piperidine in dimethylformamide (DMF), allowing for the stepwise elongation of the peptide chain.[1][2] In contrast, the Alloc group is stable to these basic conditions but can be selectively removed using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[1][3][4] This orthogonality allows for the selective deprotection of the lysine side chain, enabling site-specific modifications such as branching, cyclization, or the attachment of labels and other moieties while the peptide remains anchored to the solid support.[1]

The utility of this building block is, however, intrinsically linked to its ability to be efficiently dissolved in the solvents used for SPPS. Poor solubility can lead to incomplete coupling reactions, resulting in deletion sequences and a final product that is difficult to purify. Therefore, a comprehensive understanding of its solubility profile is essential for optimizing synthetic protocols.

The Physicochemical Drivers of Solubility

The solubility of a protected amino acid like this compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent. The large, nonpolar fluorenyl group of the Fmoc protectorate contributes significantly to its hydrophobic character. Conversely, the carboxylic acid and the carbamate linkages introduce polar functionalities capable of hydrogen bonding. The Alloc group adds a degree of intermediate polarity.

A solvent's ability to dissolve this molecule is therefore dependent on its own polarity and its capacity to engage in favorable intermolecular interactions. Polar aprotic solvents are generally favored in SPPS for their ability to solvate the growing peptide chain and the resin matrix.[5][6]

Quantitative Solubility Data for this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the presence of impurities, and the specific supplier of the reagent. The data presented here should be considered a guide and may require empirical verification in your own laboratory setting.

SolventChemical FormulaMolar Mass ( g/mol )Solubility DataObservations & Notes
Dimethylformamide (DMF) C₃H₇NO73.09Clearly soluble (1 mmole in 2 ml)[7]; Optical activity measured at c = 1% in DMF[8]The most common and effective solvent for SPPS.[5][9] Its high polarity and ability to act as a hydrogen bond acceptor make it an excellent solvent for most Fmoc-protected amino acids.[10]
Dimethyl Sulfoxide (DMSO) C₂H₆OS78.13100 mg/mL (220.99 mM)[11]; 80 mg/mL (176.8 mM)[12]Another highly polar aprotic solvent. Often used for dissolving difficult sequences.[13] Note that hygroscopic DMSO can significantly impact solubility; use freshly opened solvent.[11][14]
N-Methyl-2-pyrrolidone (NMP) C₅H₉NO99.13Generally good solubility for Fmoc-amino acids.[5][6]A common alternative to DMF in SPPS.[6]
Dichloromethane (DCM) CH₂Cl₂84.93Soluble[8]A less polar solvent than DMF or DMSO. While often used in Boc-based SPPS, it is also employed for specific steps in Fmoc chemistry, such as Alloc deprotection.[2][3]
Chloroform CHCl₃119.38Soluble[8]Similar in polarity to DCM.
Ethyl Acetate C₄H₈O₂88.11Soluble[8]A moderately polar solvent.
Acetone C₃H₆O58.08Soluble[8]A polar aprotic solvent.
Acetonitrile (ACN) C₂H₃N41.05Generally lower solubility compared to DMF/DMSO for many peptides.Can be useful in specific applications and for purification.
Methanol (MeOH) CH₄O32.04Limited data for this compound, but Fmoc-Lys-OH has a solubility of 5.74 mg/mL.[14]A polar protic solvent. Its use in coupling reactions should be approached with caution as it can react with activated amino acids.[9]
Water H₂O18.02InsolubleAs expected for a large, protected amino acid.

Note: The molecular weight of this compound is 452.50 g/mol .[8][11][15][16]

Experimental Protocol for Determining Solubility

To ensure the reliability of your synthesis, it is often prudent to experimentally verify the solubility of a new batch of a protected amino acid in your chosen solvent system. The following protocol provides a robust method for determining the approximate solubility.

Materials
  • This compound

  • A range of organic solvents (high purity, anhydrous where appropriate)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Small, sealable glass vials (e.g., 2 mL HPLC vials)

  • Magnetic stirrer and stir bars (optional)

  • Temperature-controlled environment (e.g., lab bench at a stable room temperature)

Procedure
  • Preparation:

    • Accurately weigh a specific amount of this compound (e.g., 10 mg) into a clean, dry vial.

  • Solvent Addition:

    • Add a small, precise volume of the chosen solvent to the vial (e.g., 100 µL).

  • Dissolution Attempt:

    • Seal the vial and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution. If all the solid has dissolved, the solubility is at least 100 mg/mL.

  • Incremental Solvent Addition:

    • If the solid has not fully dissolved, add another precise aliquot of the solvent (e.g., 100 µL).

    • Repeat the vortexing and observation steps.

  • Endpoint Determination:

    • Continue adding solvent incrementally until the solid is completely dissolved. Record the total volume of solvent added.

  • Calculation:

    • Calculate the solubility using the following formula:

      • Solubility (mg/mL) = Initial mass of this compound (mg) / Total volume of solvent added (mL)

      • Solubility (M) = (Solubility in mg/mL / 452.50 g/mol ) * 1000

Causality and Best Practices
  • Why incremental addition? This method, known as a titration method, allows for a more accurate determination of the saturation point.

  • Why vortexing? Vigorous agitation is crucial to overcome the activation energy barrier for dissolution and to ensure the system reaches equilibrium. For sparingly soluble compounds, gentle stirring over a longer period may be necessary.

  • Self-Validation: The clarity of the final solution is the primary indicator of complete dissolution. Any visible particulates or cloudiness suggests that the saturation point has been exceeded.

Visualizing the Solubility Testing Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_dissolution Dissolution Cycle cluster_analysis Analysis start Start weigh Accurately weigh This compound start->weigh add_solvent Add precise volume of solvent weigh->add_solvent vortex Vortex vigorously (1-2 min) add_solvent->vortex observe Visually inspect for undissolved solid vortex->observe observe->add_solvent Solid remains calculate Record total volume and calculate solubility observe->calculate Solid fully dissolved finish End calculate->finish

Caption: A flowchart of the experimental workflow for determining solubility.

Practical Implications and Troubleshooting

  • Solvent Choice for Coupling: For coupling reactions in SPPS, it is critical that the Fmoc-amino acid is fully dissolved to ensure it is available to react with the free amine on the resin-bound peptide. DMF is generally the solvent of choice due to its excellent solvating properties for both the protected amino acid and the growing peptide chain.[9]

  • "Difficult" Sequences: For peptides that are prone to aggregation, the addition of chaotropic agents or the use of solvent mixtures (e.g., containing DMSO) can be beneficial.[13]

  • Alloc Deprotection: The Alloc deprotection reaction is typically carried out in a less polar solvent like DCM or chloroform.[2][3] It is important to ensure that the palladium catalyst and the scavenger are soluble in the chosen solvent system.

  • Troubleshooting Poor Coupling: If you suspect poor solubility is the cause of incomplete coupling, consider the following:

    • Gently warm the solution to aid dissolution (use with caution as some protected amino acids can be heat-sensitive).

    • Sonication can also be employed to break up solid particles and enhance solubilization.[11][12]

    • Increase the volume of the solvent.

Conclusion: From Data to Discovery

The solubility of this compound is a critical parameter that directly impacts the efficiency and success of solid-phase peptide synthesis. While DMF and DMSO stand out as the most effective solvents, a nuanced understanding of the broader solubility profile empowers the researcher to make informed decisions, particularly when troubleshooting or developing novel synthetic strategies. The experimental protocol provided in this guide offers a reliable method for verifying solubility and ensuring the quality of your starting materials. By grounding our experimental choices in a solid understanding of the underlying chemical principles, we can move from routine synthesis to groundbreaking discovery.

References

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]

  • Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(((prop-2-en-1-yloxy)carbonyl)amino)hexanoic acid. PubChem. [Link]

  • Fmoc-Lys(Aloc)-OH [146982-27-6]. Aapptec Peptides. [Link]

  • Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? ResearchGate. [Link]

  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. ACS Publications. [Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. [Link]

  • Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Fmoc Test Protocols and Methods. Springer Nature Experiments. [Link]

Sources

Orthogonal protection strategy using Fmoc and Alloc groups

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the orthogonal protection strategy utilizing 9-fluorenylmethoxycarbonyl (Fmoc) and Allyloxycarbonyl (Alloc) groups. It is designed for researchers requiring precise control over complex peptide architectures, such as cyclic peptides, branched structures, and side-chain modifications.

Technical Guide & Protocol

Executive Summary

In complex solid-phase peptide synthesis (SPPS), linear elongation often fails to address the needs of modern drug discovery, which increasingly demands cyclic scaffolds, branched peptides, and on-resin functionalization. The Fmoc/Alloc orthogonal strategy is the gold standard for these applications.

This strategy relies on the complete non-interference between two protecting groups:[1]

  • Fmoc (Base-Labile): Removed via

    
    -elimination using secondary amines (Piperidine).
    
  • Alloc (Palladium-Labile): Removed via

    
    -allyl palladium complex formation under neutral conditions.
    

This guide provides a mechanistic understanding and a field-proven protocol for implementing this strategy, focusing on high-fidelity removal of the Alloc group without compromising the growing peptide chain.

Mechanistic Foundations

Understanding the "why" behind the protocol prevents common failures. The orthogonality arises from the distinct chemical triggers required for cleavage.

Fmoc Cleavage: The E1cB Mechanism

The Fmoc group is stable to acid and neutral conditions but sensitive to mild bases.

  • Trigger: A base (typically 20% Piperidine) abstracts the acidic proton at the 9-position of the fluorene ring.

  • Process: This induces a

    
    -elimination (E1cB mechanism), releasing dibenzofulvene (DBF) and carbamic acid (which spontaneously decarboxylates to the free amine).
    
  • Scavenging: The highly reactive DBF is trapped by the excess piperidine to form a fulvene-piperidine adduct, preventing back-reaction.

Alloc Cleavage: The Palladium Catalytic Cycle

The Alloc group is stable to both the basic conditions of Fmoc removal and the acidic conditions of side-chain protection (e.g., Boc, tBu).

  • Trigger: A Pd(0) catalyst (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).[1][2][3][4][5][6][7]
    
  • Process: The Pd(0) species performs an oxidative addition into the allylic bond, forming a cationic

    
    -allyl palladium complex.
    
  • Scavenging: A nucleophilic scavenger (hydride donor) intercepts the

    
    -allyl complex. Phenylsilane (
    
    
    
    )
    is the preferred scavenger over dimedone or morpholine because it acts as a hydride donor, reducing the allyl moiety to propene (gas) and regenerating the Pd(0) catalyst efficiently.
Visualizing the Mechanism

The following diagram illustrates the catalytic cycle for Alloc removal, highlighting the critical role of the scavenger.

AllocMechanism Alloc_Pep Alloc-Peptide (Substrate) OxAdd Oxidative Addition Alloc_Pep->OxAdd Coordination Pd0 Pd(0) Catalyst (Active Species) Pd0->OxAdd PiAllyl π-Allyl Pd Complex (Intermediate) OxAdd->PiAllyl NuAttack Nucleophilic Attack PiAllyl->NuAttack Scavenger Scavenger (PhSiH3) Scavenger->NuAttack Hydride Transfer NuAttack->Pd0 Regeneration Free_Pep Free Amine Peptide (Product) NuAttack->Free_Pep Release Byproducts Propene + Silyl Ester (Waste) NuAttack->Byproducts

Figure 1: Catalytic cycle of Alloc deprotection using Pd(0) and Phenylsilane.

Strategic Implementation

When to Use Fmoc/Alloc
ApplicationRole of Alloc/Allyl
Head-to-Tail Cyclization An C-terminal Allyl ester (O-All) and N-terminal Fmoc are used. After chain assembly, the Fmoc is removed, then the Allyl ester is cleaved (Pd0), allowing on-resin cyclization.
Side-Chain Lactamization Lys(Alloc) and Asp/Glu(O-All) are incorporated. Selective removal exposes these specific groups for cyclization while the N-terminus remains Fmoc-protected.
Branching/Stapling Lys(Alloc) serves as a branch point. Following Alloc removal, a new peptide chain or "staple" is built on the epsilon-amine.
Probe Attachment Late-stage attachment of fluorophores or biotin to a specific Lys(Alloc) site without exposing the N-terminus.
Comparison with Other Orthogonal Pairs
  • Fmoc/Dde: Dde is cleaved by hydrazine. Risk:[6] Hydrazine can remove Fmoc groups and reduce nitro groups. It is less truly orthogonal than Alloc.

  • Fmoc/Mtt: Mtt is acid-labile (1% TFA). Risk:[6] Hard to control on solid phase without partially cleaving other acid-labile groups (Boc, tBu).

Experimental Protocols

Materials & Reagents[1][2][4]
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ].[1] Note: Must be bright yellow. Brown/black indicates oxidation.
    
  • Scavenger: Phenylsilane (

    
    ).[1][3]
    
  • Solvent: Dichloromethane (DCM) (anhydrous preferred).

  • Chelator: Sodium diethyldithiocarbamate (DDC) (0.02 M in DMF).

Protocol: Selective Alloc Removal (The Guibé Method)

This protocol assumes a standard 0.1 mmol synthesis scale on resin.[1]

Step 1: Preparation (Inert Atmosphere)

  • Swell the resin in DCM for 20 minutes.

  • Weigh

    
     (0.1 – 0.3 eq) in a small vial.
    
  • Critical: Ideally, perform reagent mixing in a glovebox or under a stream of Argon. However, for robust benchtop execution, dissolve the catalyst immediately before use and minimize air exposure.

Step 2: Reaction

  • Dissolve

    
     in dry DCM (approx. 2-3 mL).
    
  • Add Phenylsilane (10 – 20 eq) to the catalyst solution.

  • Add the mixture to the resin immediately.

  • Agitate gently (rocker/shaker) for 20–30 minutes at room temperature. Protect from light (wrap vessel in foil).

  • Drain and repeat the reaction step once with fresh catalyst/silane to ensure completion.

Step 3: The "Black" Wash (Pd Removal) Failure to remove Palladium results in brown peptide products and quenching of fluorescence in downstream applications.

  • Wash resin 3x with DCM.[7]

  • Wash resin 3x with 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF .

    • Observation: The solution may turn yellow/brown as it pulls Pd off the resin.

  • Wash resin 5x with DMF to remove the chelator.

  • Wash resin 3x with DCM.[7]

Step 4: Verification

  • Perform a micro-cleavage (e.g., small aliquot + TFA) and analyze via LC-MS to confirm the mass shift corresponding to the loss of the Alloc group (-84 Da) or Allyl ester (-40 Da).

Protocol: Fmoc Removal (Standard)
  • Wash resin with DMF.[1][4][7]

  • Treat with 20% Piperidine in DMF (v/v) for 5 minutes. Drain.

  • Treat with fresh 20% Piperidine in DMF for 10–15 minutes. Drain.

  • Wash resin 5x with DMF.[4]

  • UV Monitoring: Measure UV absorbance of the filtrate at 301 nm (dibenzofulvene adduct) to quantify deprotection efficiency if using an automated synthesizer.

Workflow Visualization: Cyclic Peptide Synthesis

The following diagram maps the logical flow of synthesizing a Head-to-Tail cyclic peptide using this strategy.

CyclicWorkflow cluster_Ortho Orthogonal Deprotection Phase Start Resin Loading (Fmoc-Asp-O-Allyl) Elongation Chain Elongation (Standard Fmoc SPPS) Start->Elongation FullPep Full Linear Peptide (Fmoc-AA-...-Asp-O-Allyl) Elongation->FullPep FmocRem 1. N-Term Deprotection (Piperidine) FullPep->FmocRem AllylRem 2. C-Term Deprotection (Pd(PPh3)4 / PhSiH3) FmocRem->AllylRem  Exposes NH2 & COOH   Cyclization On-Resin Cyclization (PyBOP/DIEA) AllylRem->Cyclization Cleavage Final Cleavage (TFA/TIPS/H2O) Cyclization->Cleavage

Figure 2: Workflow for Head-to-Tail Cyclization using Fmoc/Allyl strategy.

Troubleshooting & Expert Insights

Common Pitfalls
IssueCauseSolution
Incomplete Alloc Removal Oxidized Catalyst ("Dead Pd")Use fresh, bright yellow

. If the solid is brown, discard it.
Resin Discoloration Residual PalladiumPerform the DDC wash rigorously. Alternatively, wash with 1% DIEA/DCM followed by 0.5% sodium diethyldithiocarbamate.
Side Reactions Allyl ScramblingThis occurs if the scavenger is insufficient. Ensure >10 eq of Phenylsilane is used to rapidly trap the

-allyl complex.
N-Terminal Acetylation DCM contaminationIf using DCM for coupling steps after Alloc removal, ensure it is amine-free. However, this is rare in Alloc deprotection steps.
Optimization Tips
  • Scavenger Choice: While Phenylsilane is the modern standard due to its efficiency and neutral nature, Borane dimethylamine complex is a valid alternative if silanes are contraindicated. Avoid Dimedone for difficult sequences as it is kinetically slower.

  • Microwave Acceleration: Alloc deprotection can be accelerated using microwave irradiation (e.g., 40°C for 5 mins), but caution is advised to prevent catalyst decomposition.

  • Solvent Swelling: Pd catalysts work best when the resin is fully swollen. For polystyrene resins, DCM is superior to DMF. For PEG-based resins (e.g., ChemMatrix), DMF or THF is acceptable.

References

  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[8][9] The Journal of Organic Chemistry. Link

  • Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology. Tetrahedron. Link

  • Kates, S. A., et al. (1993). Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides. Analytical Biochemistry. Link

  • Thieriet, N., et al. (2000). Improvement of Alloc deprotection in solid phase peptide synthesis using phenylsilane as scavenger.[1] Tetrahedron Letters. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

Sources

Technical Guide: Homolysine vs. Lysine in Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide drug discovery, the transition from native sequences to therapeutic candidates often hinges on overcoming two barriers: proteolytic instability and conformational entropy.[1] While Lysine (Lys, K) is a ubiquitous handle for solubility and conjugation, its non-canonical homolog, Homolysine (Hly) , offers a precise "molecular dial" for tuning these properties.

This guide analyzes the structural and functional divergence between Lysine and Homolysine. It details how the insertion of a single methylene group (


) into the side chain alters protease recognition, enables fine-tuning of macrocyclic constraints, and provides a distinct chemical handle for probing "reader" protein specificity.

Structural & Physicochemical Divergence

The fundamental difference between Lysine and Homolysine is the length of the aliphatic side chain. This "Methylene Insertion Effect" preserves the terminal amine's electronic character while altering its spatial reach and steric profile.

Comparative Data Profile
FeatureLysine (Lys, K)Homolysine (Hly)Impact on Peptide Design
Formula


Increased hydrophobic bulk.
Side Chain Length 4 Methylenes (

)
5 Methylenes (

)
Extends reach by ~1.25 Å.
Terminal

~10.5~10.6 (approx)Negligible charge difference at physiological pH.
Trypsin Recognition High Affinity (Native Substrate)Low Affinity / ResistantPrimary mechanism for half-life extension.
Conformational Entropy ModerateHighHigher entropic penalty upon binding unless constrained.
The "Lock and Key" Mismatch

While the terminal amine pKa remains basic (~10.5), ensuring solubility, the extra methylene group creates a steric mismatch in enzyme active sites. This is the critical mechanism behind Homolysine's utility in stabilizing peptide therapeutics.

G cluster_0 Native Lysine Interaction cluster_1 Homolysine Mismatch Lys Lysine Side Chain (4 CH2) Pocket Trypsin S1 Pocket (Asp189 at bottom) Lys->Pocket Perfect Fit Salt Bridge Formation Hly Homolysine Side Chain (5 CH2) Pocket2 Trypsin S1 Pocket Hly->Pocket2 Steric Clash Distorted Geometry caption Figure 1: The steric exclusion mechanism preventing efficient Trypsin proteolysis of Homolysine.

Functional Advantage: Proteolytic Stability

The primary driver for substituting Lys with Hly is evasion of Trypsin-like serine proteases . Trypsin cleaves exclusively C-terminal to Arginine and Lysine.[2] The catalytic triad requires the substrate's side chain to anchor deep within the S1 pocket to position the scissile bond correctly.

  • Mechanism: Hly fits poorly into the S1 pocket. The extra length prevents the terminal amine from forming the optimal salt bridge with Asp189 at the bottom of the pocket without distorting the peptide backbone away from the catalytic Ser195.

  • Outcome: This results in a drastically reduced

    
    . In pharmacokinetic (PK) studies, this substitution can extend plasma half-life significantly without abolishing the solubility benefits of the cationic side chain.
    

Synthetic Utility: Macrocyclization & Stapling

In the design of stapled peptides or lactam-bridged helices, ring size is a critical determinant of stability and bioactivity. Standard Lys-Asp (i to i+4) or Lys-Glu lactam bridges sometimes induce strain that distorts the


-helix.

Homolysine as a "Ring Expander":

  • Fine-Tuning: If a Lys-Glu bridge is too tight, substituting Lys with Hly adds one methylene unit to the bridge.

  • Geometry: This expands the macrocycle size, potentially relieving ring strain and allowing the peptide to adopt a more relaxed, bioactive helical conformation.

  • Orthogonality: Hly can be used in conjunction with standard Lys if orthogonal protecting groups (e.g., Hly(Alloc) vs. Lys(Boc)) are employed, allowing for site-specific modification.

Experimental Protocols

Protocol A: Fmoc-SPPS Incorporation of Homolysine
  • Objective: Incorporate Hly into a peptide sequence without side-chain branching or truncation.

  • Reagents:

    • Fmoc-L-Hly(Boc)-OH (Standard building block)

    • Coupling Agents: DIC/Oxyma or HATU/DIEA.

    • Resin: Rink Amide (for amides) or Wang (for acids).

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF (30 min).

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove Fmoc. Wash with DMF (5x).

  • Activation (Critical Step):

    • Note: Hly is slightly more hydrophobic than Lys. Ensure complete dissolution.

    • Mix Fmoc-Hly(Boc)-OH (4 eq), HATU (3.9 eq), and DIEA (8 eq) in DMF.

    • Pre-activate for 30 seconds (color change to yellow).

  • Coupling: Add activated mixture to resin. Shake for 45-60 min at Room Temp.

  • Monitoring: Perform Kaiser Test. If blue (incomplete), re-couple using fresh reagents.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Comparative Trypsin Stability Assay
  • Objective: Quantify the stability conferred by Hly substitution.

  • Self-Validating Control: Always run the native Lys-peptide in parallel as a positive control for enzyme activity.

Methodology:

  • Substrate Prep: Dissolve Peptide-Lys and Peptide-Hly (1 mM) in Ammonium Bicarbonate buffer (50 mM, pH 8.0).

  • Enzyme Addition: Add Sequencing Grade Trypsin (Ratio 1:100 w/w enzyme:peptide).

  • Incubation: Incubate at 37°C.

  • Sampling:

    • Take aliquots at T=0, 15, 30, 60, 120, 240 min.

    • Quench: Immediately add 10% Formic Acid or TFA to stop the reaction (pH < 2).

  • Analysis: Inject onto RP-HPLC (C18 column).

    • Metric: Integrate the area of the parent peak. Plot % Remaining vs. Time.

    • Expectation: Peptide-Lys should show rapid degradation (

      
       min). Peptide-Hly should show >80% integrity at 240 min.
      

Protocol cluster_sampling Kinetic Sampling Loop Start Start: Purified Peptide (Lys vs Hly variant) Buffer Dissolve in 50mM NH4HCO3 pH 8.0 Start->Buffer Enzyme Add Trypsin (1:100 w/w ratio) Buffer->Enzyme Incubate Incubate 37°C Enzyme->Incubate Sample Aliquot at t=0, 15, 30... Incubate->Sample Quench Quench with 10% Formic Acid (Stop Reaction) Sample->Quench HPLC RP-HPLC Analysis (Integrate Parent Peak) Quench->HPLC Result Calculate Half-life (t1/2) HPLC->Result caption Figure 2: Workflow for validating proteolytic resistance of Homolysine peptides.

References

  • Vertex AI Search (NIH/PubMed). Differences in lysine pKa values may be used to improve NMR signal dispersion in reductively methylated proteins. Available at: [Link]

  • G-Biosciences. Why is Trypsin the Preferred Choice for Peptide Generation? (Specificity Mechanisms). Available at: [Link]

  • MDPI. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Available at: [Link]

Sources

An In-Depth Technical Guide to the Side-Chain Modification of Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Backbone

Peptides represent a unique therapeutic modality, occupying the space between small molecules and large biologics.[1] Their high specificity and potency are often offset by inherent limitations, such as low metabolic stability, rapid clearance, and poor membrane permeability.[2] Side-chain modification has emerged as the cornerstone of modern peptide drug development, providing a powerful toolkit to systematically overcome these challenges. By precisely altering the chemical functionality of amino acid side chains, we can enhance proteolytic resistance, modulate solubility, extend circulatory half-life, and introduce novel functionalities for targeting and imaging.[3][4]

This guide moves beyond a simple catalog of reactions. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the core strategies for peptide side-chain modification. We will explore the causality behind experimental choices, from the selection of protecting groups to the optimization of reaction conditions, enabling you to design and execute robust modification protocols that yield well-characterized, functionally superior peptide conjugates.

Chapter 1: The Foundations of Selective Modification

The success of any side-chain modification strategy hinges on the principles of selectivity. The goal is to direct a chemical reaction to a specific functional group within a peptide, often in the presence of numerous other reactive sites. This is governed by two key concepts: chemoselectivity and site-selectivity.

  • Chemoselectivity: This refers to the preferential reaction of a reagent with one type of functional group over others. For example, the thiol group of a cysteine residue is significantly more nucleophilic than the ε-amino group of lysine at neutral pH, allowing for highly chemoselective alkylation reactions.

  • Site-Selectivity: This is the ability to modify a single, specific residue within a peptide that may contain multiple residues of the same type (e.g., modifying only Lysine at position 12 in a peptide containing three other lysines).[5] Achieving site-selectivity often requires more advanced strategies, such as exploiting differences in the local microenvironment (e.g., pKa shifts) or employing orthogonal protecting group schemes.[]

Orthogonality: The Key to Complex Modifications

An orthogonal protecting group strategy is a cornerstone of modern peptide chemistry. It involves the use of multiple protecting groups in a single synthesis, each of which can be removed under specific conditions without affecting the others.[][7] This allows for the sequential deprotection and modification of specific side chains, enabling the construction of complex architectures like branched or cyclic peptides with precisely placed functionalities.[][8]

Table 1: Properties of Key Nucleophilic Amino Acid Side Chains
Amino AcidSide-Chain Functional GroupTypical pKaPredominant State at pH 7.4Common Modification Chemistries
Cysteine (Cys)Thiol (-SH)~8.3Thiol (R-SH)Michael Addition, Thiol-ene, Disulfide Exchange
Lysine (Lys)ε-Amine (-NH₂)~10.5Ammonium (R-NH₃⁺)Acylation, Alkylation, Reductive Amination
Aspartic Acid (Asp)β-Carboxyl (-COOH)~3.9Carboxylate (R-COO⁻)Carbodiimide Coupling (Amide Formation)
Glutamic Acid (Glu)γ-Carboxyl (-COOH)~4.3Carboxylate (R-COO⁻)Carbodiimide Coupling (Amide Formation)
Tyrosine (Tyr)Phenol (-OH)~10.1Phenol (R-OH)Electrophilic Aromatic Substitution, Mannich Reaction

Note: pKa values are approximate and can be influenced by the local peptide sequence.

Chapter 2: Core Strategies for Side-Chain Modification

There are two primary philosophies for introducing modifications: incorporating pre-functionalized building blocks during synthesis or performing post-synthetic modifications on the completed peptide chain.

The Building Block Approach: Pre-Installation During Synthesis

One of the most straightforward methods is to replace a canonical amino acid with a structural analogue during solid-phase peptide synthesis (SPPS).[1] This allows for the incorporation of non-natural side chains that can impart desirable properties, such as resistance to proteases.[1] For example, derivatives of arginine like homoarginine or citrulline can be used to probe binding interactions and improve stability.[1] Similarly, glycosylated serine or threonine residues can be incorporated to create glycopeptides, which are important for studying immune responses and cancer biology.[9][10]

This approach is powerful but requires the desired modification to be stable to the repeated cycles of coupling and deprotection used in SPPS (e.g., acidic conditions for Boc-SPPS or basic conditions for Fmoc-SPPS).[11][12]

Post-Synthetic Modification: Targeting Native Residues

This is the most common and versatile approach, leveraging the unique reactivity of natural amino acid side chains.

The thiol side chain of cysteine is a uniquely potent nucleophile, making it the most frequently targeted residue for chemoselective modification.[13][14] Its relatively low abundance in proteins and the ease of introducing it into a sequence via site-directed mutagenesis further enhance its utility.[13]

  • Michael Addition: The reaction of thiols with maleimides is the most widely used cysteine conjugation chemistry. It is rapid, efficient, and proceeds under mild, near-physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[15]

  • Haloacetyl Chemistry: Iodoacetamides and bromoacetamides react with thiols via S_N2 alkylation to form stable thioether linkages. This reaction is also highly efficient but can exhibit some cross-reactivity with other nucleophiles like histidine and methionine at higher pH.

The ε-amino group of lysine is a primary amine and a strong nucleophile when deprotonated (above its pKa of ~10.5).

  • Acylation with NHS Esters: N-Hydroxysuccinimide (NHS) esters are highly reactive acylating agents that react with unprotonated primary amines to form stable amide bonds.[15] To achieve a reasonable reaction rate, the pH is typically maintained between 7.5 and 9.0. A major consideration is that most peptides have a free N-terminal α-amino group, which is also reactive and will be modified alongside lysine side chains.

The side-chain carboxyl groups of aspartic and glutamic acid can be modified to form amide bonds through carbodiimide-mediated coupling. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxyl group to form a reactive O-acylisourea intermediate, which can then be attacked by a primary amine to form a stable amide bond. This reaction is often performed in the presence of an additive like NHS to improve efficiency and reduce side reactions.

Chapter 3: Advanced Bioorthogonal Chemistries

Bioorthogonal reactions are a class of chemical ligations that can proceed in a complex biological environment without interfering with native biochemical processes. These have become invaluable for peptide modification.

  • Azide-Alkyne Cycloaddition ("Click" Chemistry): This reaction, particularly the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) versions, forms a highly stable triazole linkage.[16] The azide and alkyne functional groups are abiotic, meaning they do not react with any functional groups found in native biological systems, providing perfect orthogonality. This allows for the sequential and highly specific labeling of peptides. An iterative approach combining standard peptide couplings with on-resin click reactions allows for the systematic incorporation of diverse side-chain functionalities.[16]

  • Enzymatic Modification: Enzymes offer unparalleled regio- and stereoselectivity for peptide modification.[5] For instance, transglutaminases can catalyze the formation of an isopeptide bond between a glutamine side chain and a primary amine (e.g., a lysine side chain or an amine-containing label). This allows for highly specific protein and peptide cross-linking or labeling under gentle, physiological conditions.

Diagrams: Visualizing the Workflow and Logic

G cluster_start Starting Point cluster_strategy Primary Strategy cluster_methods Methodology cluster_post_decision Post-Synthetic Targeting cluster_targets Target Selection Start Goal: Introduce Side-Chain Modification Decision1 Is the modification stable to SPPS conditions? Start->Decision1 Pre Pre-Synthetic Modification: Incorporate non-natural amino acid during SPPS Decision1->Pre  Yes Post Post-Synthetic Modification: Modify native residue after synthesis Decision1->Post No   Decision2 Desired Selectivity? Post->Decision2 Chemoselective Chemoselective: Target unique residue (e.g., single Cys) Decision2->Chemoselective High SiteSelective Site-Selective: Target one of many (e.g., specific Lys) Decision2->SiteSelective Absolute Bioorthogonal Bioorthogonal: Use 'Click' Chemistry or Enzymatic Ligation Decision2->Bioorthogonal Orthogonal

G SPPS 1. Solid-Phase Peptide Synthesis (SPPS) Cleave 2. Cleavage from Resin & Global Deprotection SPPS->Cleave Purify1 3. Initial Purification (RP-HPLC) Cleave->Purify1 Modify 4. Side-Chain Modification (Solution Phase) Purify1->Modify Purify2 5. Final Purification (RP-HPLC) Modify->Purify2 Analyze 6. Analysis & QC (LC-MS, NMR) Purify2->Analyze

Chapter 4: Experimental Protocols & Practical Considerations

The theoretical understanding of a reaction must be paired with robust, validated protocols. Here, we provide step-by-step methodologies for common modification workflows.

Protocol: Site-Specific Cysteine Alkylation with a Maleimide Dye

This protocol describes the labeling of a peptide containing a single cysteine residue with a maleimide-functionalized fluorescent dye.

  • Peptide Preparation: Dissolve the purified, lyophilized peptide in a dégazzed buffer to a final concentration of 1-5 mg/mL. A suitable buffer is 100 mM sodium phosphate, 150 mM NaCl, pH 7.0. Causality: Degassing the buffer is critical to prevent oxidation of the thiol to a disulfide, which is unreactive towards maleimides.

  • Reagent Preparation: Immediately before use, dissolve the maleimide-dye in a water-miscible organic solvent like DMSO or DMF to create a 10-20 mM stock solution. Causality: Maleimides can hydrolyze in aqueous solutions, especially at higher pH. Preparing the stock fresh in an organic solvent minimizes degradation.

  • Reaction: Add 1.2 to 1.5 molar equivalents of the maleimide-dye stock solution to the stirring peptide solution. Allow the reaction to proceed at room temperature for 2 hours, protected from light. Causality: A slight excess of the maleimide ensures complete consumption of the peptide thiol. Protecting the reaction from light is essential when using fluorescent dyes to prevent photobleaching.

  • Quenching: Add a thiol-containing scavenger, such as β-mercaptoethanol or L-cysteine, to a final concentration of 10-20 mM to quench any unreacted maleimide. Let it react for 30 minutes. Causality: This step is self-validating; it prevents the reactive maleimide from modifying other molecules during purification or storage.

  • Purification: Purify the labeled peptide from excess reagents and quenched dye using reverse-phase HPLC (RP-HPLC).

  • Verification: Confirm the successful conjugation and purity of the final product by LC-MS. The expected mass will be the mass of the starting peptide plus the mass of the maleimide-dye conjugate.

On-Resin Modification Using an Orthogonal Protecting Group

This workflow demonstrates the power of orthogonality by modifying a specific lysine residue on a resin-bound peptide.

Table 2: Common Orthogonal Protecting Groups for Side-Chain Modification
Protecting GroupTarget Residue(s)Cleavage ConditionsStable To
ivDdeLys, Orn2-10% Hydrazine in DMFTFA, Piperidine, Pd(0)
MmtLys, Orn, His1% TFA in DCMPiperidine, Hydrazine, Pd(0)
AllocLys, Ser, TyrPd(PPh₃)₄ / Scavenger in DCMTFA, Piperidine, Hydrazine
tButhioCysReducing agents (e.g., DTT, TCEP)TFA, Piperidine

Source: Data compiled from Merck/Sigma-Aldrich technical literature.[17]

Workflow:

  • Synthesis: Synthesize the peptide sequence on a solid support using standard Fmoc/tBu chemistry. At the desired position, incorporate a lysine residue with an orthogonal side-chain protecting group, for example, Fmoc-Lys(ivDde)-OH.[17]

  • Selective Deprotection: Once the full-length peptide is assembled (with the N-terminal Fmoc group still on), wash the resin extensively with DMF. Treat the resin with a solution of 2% hydrazine in DMF (3 x 10-minute treatments) to selectively remove the ivDde group from the lysine side chain. Causality: The N-terminal Fmoc group and the tBu-based side-chain protecting groups on other residues are stable to these mild basic conditions, ensuring only the target lysine ε-amino group is exposed.

  • On-Resin Modification: Wash the resin again to remove hydrazine. Perform the desired modification by adding the reagent of choice (e.g., an activated carboxylic acid for acylation, an isocyanate for urea formation) in a suitable solvent like DMF.

  • Final Cleavage & Deprotection: After the on-resin reaction is complete, wash the resin thoroughly. Remove the N-terminal Fmoc group with piperidine, and then treat the resin with a standard cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove all remaining side-chain protecting groups.

  • Purification & Analysis: Purify and analyze the final, site-specifically modified peptide via RP-HPLC and LC-MS.

G Start Resin-A-B-Lys(ivDde)-D-E-Fmoc Deprotect Resin-A-B-Lys(NH2)-D-E-Fmoc Start->Deprotect [Hydrazine] Reagent1 2% Hydrazine in DMF Modify Resin-A-B-Lys(NH-Label)-D-E-Fmoc Deprotect->Modify [Labeling Reagent] Reagent2 Label-X (e.g., Active Ester) Reagent1->Deprotect Cleave H2N-A-B-Lys(NH-Label)-D-E-COOH Modify->Cleave [TFA] Reagent3 TFA Cocktail Reagent2->Modify Reagent3->Cleave

Conclusion and Future Outlook

The field of peptide side-chain modification is continually advancing, driven by the need for more precise and versatile therapeutic agents. While traditional methods targeting cysteine and lysine remain mainstays, newer techniques are providing unprecedented control. The development of novel bioorthogonal reactions, chemoenzymatic strategies, and methods for late-stage C-H functionalization are pushing the boundaries of what is possible.[18] As our ability to chemically edit peptides with surgical precision grows, so too will their impact on medicine and biomedical research, leading to the development of next-generation peptide therapeutics with finely tuned properties for enhanced efficacy and safety.

References

  • Vertex AI Search result citing a research paper on side-chain modification of peptides.[2]

  • Modified synthetic peptides: from therapeutics to chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00022F.[1]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI.[3]

  • Protected Peptides: Essential Building Blocks for Research - BOC Sciences.[]

  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed. National Library of Medicine.[4]

  • Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G.[5]

  • Synthesis of Side-Chain Modified Peptides Using Iterative Solid Phase 'Click' Methodology. CSIRO Publishing.[16]

  • Protecting Groups in Peptide Synthesis - PubMed. National Library of Medicine.[7]

  • Site-selective editing of peptides via backbone modification - RSC Publishing.[19]

  • Chemoselective Methods for Labeling and Modification of Peptides and Proteins | Organic Letters - ACS Publications.[18]

  • Recent Advances in the Development of Therapeutic Peptides - PMC. National Library of Medicine.[20]

  • Site‐Selective Modification of Peptides and Proteins via Interception of Free‐Radical‐Mediated Dechalcogenation - PMC. National Library of Medicine.[13]

  • Site-Selective Protein Modification via Peptide-Directed Proximity Catalysis - PMC. National Library of Medicine.[21]

  • Residue-Specific Peptide Modification: A Chemist's Guide - PMC. National Library of Medicine.[22]

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC. National Library of Medicine.[23]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec.[8]

  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; | AAPPTec.[9]

  • Synthesis of Side-Chain Modified Polypeptides | Chemical Reviews - ACS Publications.[24]

  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis - PubMed. National Library of Medicine.[25]

  • Selecting Orthogonal Building Blocks - Sigma-Aldrich. Merck.[17]

  • A Guide to the Basics of Peptide Conjugation | Neuland Labs.[10]

  • Choosing an effective protein bioconjugation strategy - ResearchGate.[26]

  • Introduction to Peptide Synthesis - Master Organic Chemistry.[11]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.[12]

  • An Overview of Peptide Conjugates - Alta Bioscience.[15]

  • Amino Acid-Protecting Groups - ResearchGate.[27]

  • Designing Peptide and Protein Modified Hydrogels: Selecting the Optimal Conjugation Strategy | Journal of the American Chemical Society.[14]

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Alloc Group Removal

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development

Introduction: The Strategic Value of the Allyloxycarbonyl (Alloc) Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly in peptide and carbohydrate chemistry, the strategic selection of protecting groups is paramount to success. The allyloxycarbonyl (Alloc) group has emerged as a versatile and highly valuable protecting group for amines due to its unique deprotection mechanism.[1][2] Unlike acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups, the Alloc group is cleaved under remarkably mild and neutral conditions via a palladium(0)-catalyzed reaction.[2][3] This orthogonality allows for the selective deprotection of Alloc-protected functionalities without disturbing other sensitive groups within a complex molecule, a critical advantage in the synthesis of intricate biomolecules and active pharmaceutical ingredients.[3][4] This guide provides an in-depth exploration of the mechanistic underpinnings of palladium-catalyzed Alloc removal, a comparative analysis of common reaction conditions, and detailed, field-proven protocols for its successful implementation.

Mechanistic Insights: The Palladium(0)-Catalyzed Deprotection Cascade

The removal of the Alloc group is a catalytic process that hinges on the unique reactivity of palladium(0) complexes with allyl systems.[1][3] The reaction proceeds through a well-defined catalytic cycle, often referred to as a Tsuji-Trost-type allylation.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The catalytic cycle can be dissected into three key stages:

  • Oxidative Addition: The catalytically active Pd(0) species, typically generated in situ from a precursor like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), coordinates to the double bond of the allyl group. This is followed by an oxidative addition step, where the palladium inserts into the carbon-oxygen bond, cleaving the Alloc group and forming a π-allyl palladium(II) complex.[1][4] The carbamate anion is released and subsequently decarboxylates to liberate the free amine.[1]

  • The Role of the Scavenger: The π-allyl palladium(II) complex is relatively stable. To regenerate the active Pd(0) catalyst and complete the cycle, a scavenger (also referred to as an allyl acceptor) is introduced.[1][3] The scavenger's role is to irreversibly react with the allyl group, preventing side reactions such as the re-allylation of the newly deprotected amine.[1]

  • Reductive Elimination and Catalyst Regeneration: The scavenger attacks the π-allyl complex, transferring the allyl group to the scavenger and reducing palladium(II) back to the catalytically active palladium(0) state.[4] This regenerated catalyst can then participate in a new deprotection cycle.

Visualizing the Catalytic Cycle

Alloc_Deprotection_Cycle cluster_main Palladium-Catalyzed Alloc Deprotection Alloc_Substrate R-NH-Alloc Pi_Allyl_Complex [π-Allyl-Pd(II)L₂]⁺[R-NH-CO₂]⁻ Alloc_Substrate->Pi_Allyl_Complex Oxidative Addition Pd0 Pd(0)L₂ Deprotected_Amine R-NH₂ + CO₂ Pi_Allyl_Complex->Deprotected_Amine Decarboxylation Allyl_Scavenger Allyl-Scavenger Pi_Allyl_Complex->Allyl_Scavenger Nucleophilic Attack Scavenger Scavenger Scavenger->Pi_Allyl_Complex Allyl_Scavenger->Pd0 Reductive Elimination

Figure 1: Catalytic cycle of Alloc deprotection.

A Comparative Overview of Alloc Removal Conditions

The choice of palladium source, ligand, and scavenger can significantly impact the efficiency and selectivity of the Alloc deprotection. Below is a summary of commonly employed conditions, providing a starting point for reaction optimization.

Palladium Source Typical Loading (mol%) Scavenger Scavenger Equivalents Solvent Temperature (°C) Key Considerations & References
Pd(PPh₃)₄0.2 - 5Phenylsilane (PhSiH₃)15 - 20DCM, THF, DMFRoom TemperatureA very common and effective system, particularly in peptide synthesis.[3][4]
Pd(PPh₃)₄0.3 (equiv.)N-Methylmorpholine / Acetic AcidN/AChloroformRoom TemperatureUsed in solid-phase synthesis.[5]
Pd(PPh₃)₄1 - 10Morpholine10 - 50THF, DCMRoom TemperatureA classic scavenger, though excess is often required.[1]
Pd(PPh₃)₄5 - 10Dimedone2 - 5THFRoom TemperatureA soft carbon nucleophile that is effective in trapping the allyl group.[1]
Pd(PPh₃)₄5 - 10Barbituric Acid2 - 4THF, DioxaneRoom TemperatureAnother effective carbon-based scavenger.[1]
Pd₂(dba)₃ / PPh₃1 - 5Tributyltin Hydride (Bu₃SnH)1.1 - 2THF, DCM0 - Room TemperatureA mild hydride donor, but tin byproducts can be difficult to remove.[1]
PdCl₂(PPh₃)₂0.2 (equiv.)Meldrum's acid / TES-H / DIPEA3 (each)DMFRoom TemperatureAn air-stable Pd(II) precatalyst is used.[6]

Experimental Protocols

Protocol 1: General Procedure for Alloc Deprotection in Solution Phase using Pd(PPh₃)₄ and Phenylsilane

This protocol is a robust starting point for the deprotection of Alloc-protected amines in solution.

Materials:

  • Alloc-protected substrate

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon source

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Alloc-protected substrate (1.0 equiv).

  • Solvent Addition: Dissolve the substrate in anhydrous DCM (concentration typically 0.05-0.1 M).

  • Reagent Addition: To the stirred solution, add Pd(PPh₃)₄ (0.05 equiv) followed by the dropwise addition of phenylsilane (20 equiv). Note: The reaction is often sensitive to air and moisture, hence the use of an inert atmosphere is recommended, though some studies suggest it can be performed under atmospheric conditions.[7][8]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to afford the deprotected amine. Note: Palladium residues can sometimes be removed by washing the organic layer with an aqueous solution of sodium thiocyanate or by using scavenger resins.[9][10]

Protocol 2: On-Resin Alloc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted for the selective deprotection of an Alloc-protected amino acid residue on a solid support.[4]

Materials:

  • Peptide-resin containing an Alloc-protected residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), synthesis grade

  • Methanol (MeOH), synthesis grade

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in a peptide synthesis vessel.

  • Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.2 equiv relative to resin loading) and phenylsilane (20 equiv) in DCM.

  • First Deprotection: Drain the DCM from the resin and add the freshly prepared deprotection cocktail. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), Methanol (1x), and DCM (3x).

  • Second Deprotection (Optional but Recommended): Repeat steps 3 and 4 to ensure complete removal of the Alloc group.[4]

  • Final Washing: After the final deprotection cycle, wash the resin extensively with DCM (3x), Methanol (1x), DCM (3x), Methanol (1x), and finally DCM (3x) to remove all traces of reagents and byproducts. The resin is now ready for the next coupling step or cleavage from the solid support.

Experimental Workflow Visualization

SPPS_Alloc_Deprotection_Workflow Start Start: Alloc-Protected Peptide-Resin Swell Swell Resin in DCM Start->Swell Deprotection_1 First Deprotection (1-2 hours) Swell->Deprotection_1 Prepare_Cocktail Prepare Deprotection Cocktail: Pd(PPh₃)₄ + PhSiH₃ in DCM Prepare_Cocktail->Deprotection_1 Wash_1 Wash: DCM, MeOH, DCM Deprotection_1->Wash_1 Deprotection_2 Second Deprotection (1-2 hours) Wash_1->Deprotection_2 Wash_2 Final Wash: DCM, MeOH, DCM... Deprotection_2->Wash_2 End End: Deprotected Peptide-Resin Wash_2->End

Sources

Advanced Protocol: Site-Specific Peptide Labeling via Fmoc-hLys(Alloc)-OH

[1]

Abstract & Strategic Utility

Fmoc-hLys(Alloc)-OH (Fmoc-Homolysine(Alloc)-OH) represents a high-precision tool for the synthesis of complex, multi-functional peptides.[1] Unlike standard Lysine derivatives, Homolysine (hLys) contains an extended side chain (five methylene groups vs. four), providing a critical "spacer effect."[1] This additional length reduces steric hindrance at the labeling site, significantly improving the conjugation efficiency of bulky fluorophores, drugs, or PEG chains.

The Alloc (Allyloxycarbonyl) protecting group on the


11

Target Audience: Synthetic Chemists, Chemical Biologists, and ADC (Antibody-Drug Conjugate) Developers.[1]

Chemical Specifications & Logic

Reagent Profile
PropertySpecification
Chemical Name Fmoc-Homolysine(Alloc)-OH
CAS Number 281655-70-7
Molecular Formula C₂₆H₃₀N₂O₆
Molecular Weight 466.53 g/mol
Purity Requirement > 98% (HPLC), < 0.5% D-enantiomer
Solubility Soluble in DMF, NMP, DMSO
The "Homolysine Advantage"

In standard Lysine labeling, the proximity of the

  • Lysine (Lys): Side chain length ~6.3 Å (4 carbons).[1]

  • Homolysine (hLys): Side chain length ~7.8 Å (5 carbons).[1]

  • Result: The extra ~1.5 Å extension pushes the reactive amine away from the backbone helix/sheet, increasing the kinetic rate of conjugation (

    
    ) and reducing incomplete coupling defects.
    

Workflow Visualization

The following diagram illustrates the orthogonal protection strategy and the specific stage for Alloc deprotection.

Gcluster_0Solid Phase Synthesis (SPPS)cluster_1Orthogonal Deprotectioncluster_2Site-Specific LabelingStartResin Loading(Rink Amide / Wang)CouplingFmoc Deprotection &AA Coupling CyclesStart->CouplingIncorpIncorporateThis compoundCoupling->IncorpNTermFinal Fmoc Removal& N-Term CappingCoupling->NTermSequence CompleteIncorp->CouplingAllocDeprotAlloc Removal(Pd(PPh3)4 / PhSiH3)NTerm->AllocDeprotSelective Side-Chain ExposureWashPd Scavenging(DEDTC Wash)AllocDeprot->WashLabelingConjugation(NHS-Ester / Isocyanate)Wash->LabelingFree Zeta-AmineCleavageGlobal Cleavage(TFA/TIS/H2O)Labeling->CleavagePurificationHPLC Purification& AnalysisCleavage->Purification

Figure 1: Orthogonal workflow utilizing this compound for site-specific labeling. The Alloc group is removed selectively by Palladium(0) while the peptide remains on-resin.[1]

Detailed Experimental Protocols

Protocol A: Incorporation via SPPS

Objective: Couple this compound into the growing peptide chain.[1] Scale: 0.1 mmol resin loading.

  • Resin Preparation: Swell resin (e.g., Rink Amide MBHA) in DMF for 20 min.

  • Activation: Dissolve This compound (4.0 eq) and HATU (3.9 eq) in minimum DMF. Add DIPEA (8.0 eq).[1]

    • Note: Pre-activate for only 30-60 seconds to minimize racemization.[1]

  • Coupling: Add the activated mixture to the resin. Shake/vortex for 45–60 minutes at room temperature.

  • Monitoring: Verify coupling efficiency via Kaiser Test (ninhydrin). If blue (incomplete), re-couple using fresh reagents.[1]

  • Capping (Optional but Recommended): Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.[1]

Protocol B: Selective Alloc Removal (The Critical Step)

Objective: Remove the Alloc group using Pd(0) catalysis without affecting Fmoc or tBu/Boc groups.[1] Mechanism: Palladium-catalyzed allyl transfer to a scavenger (Phenylsilane).[1]

Reagents Required:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[1]

  • Scavenger: Phenylsilane (PhSiH₃).[1][2][3] Alternative: Morpholine or Borane-Dimethylamine complex.[1]

  • Solvent: Dry Dichloromethane (DCM).[1][4]

Step-by-Step:

  • Inert Environment: Ensure the resin is in a vessel capable of maintaining an inert atmosphere (Nitrogen or Argon balloon). Oxygen kills the Pd(0) catalyst, turning the solution black/orange immediately and halting the reaction.

  • Resin Swelling: Wash resin with dry DCM (3x) to remove traces of DMF (DMF can sometimes promote Pd aggregation).[1]

  • Reaction Cocktail: In a separate dry vial, dissolve Pd(PPh₃)₄ (0.1 – 0.25 eq) and PhSiH₃ (10 – 20 eq) in dry DCM.

    • Expert Tip: The solution should be bright yellow. If it turns dark orange/black immediately, the catalyst is oxidized.

  • Incubation: Add the cocktail to the resin. Bubble Nitrogen gently or shake under inert atmosphere for 30 minutes .

  • Repeat: Drain and repeat the process with a fresh catalyst cocktail for another 30 minutes to ensure quantitative removal.

  • Pd Scavenging (Crucial): After draining the Pd solution, the resin will likely be grey/brown. You must remove palladium traces to prevent interference with fluorescence or cellular assays.[1]

    • Wash 1: DCM (3x).[1]

    • Wash 2: 0.02 M Sodium Diethyldithiocarbamate (DEDTC) in DMF (2 x 15 min). This chelates Pd, turning the solution yellow/brown.

    • Wash 3: DMF (5x) until the solution is colorless.[1]

Protocol C: On-Resin Site-Specific Labeling

Objective: Conjugate a fluorophore (e.g., FITC, Cy5-NHS) to the newly liberated

1
  • Basal Wash: Wash resin with DMF containing 1% DIPEA to ensure the amine is deprotonated (neutral state).

  • Labeling Solution: Dissolve the Label-NHS ester (2.0 – 5.0 eq) in DMF.[1] Add DIPEA (4.0 eq).[1]

    • Note: For expensive dyes, use lower equivalents (1.5 eq) and extend time or temperature (up to 40°C).[1]

  • Reaction: Incubate with resin for 2–16 hours (overnight is safest for bulky dyes).

    • Light Protection: Wrap vessel in aluminum foil if using light-sensitive fluorophores.[1]

  • Validation: Wash resin thoroughly with DMF and DCM.[1] Perform a Kaiser test.[1][3] A negative (colorless) result indicates the amine is fully labeled.[1]

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Incomplete Alloc Removal Oxidized Pd(PPh₃)₄ catalyst.[1]Use fresh catalyst stored under Argon.[1] Ensure solvents are degassed.[1]
Black/Grey Resin Trapped Palladium nanoparticles.[1]Increase DEDTC washes. Alternatively, use a solution of 1% hydrazine in DMF (use caution, hydrazine removes Fmoc).
Low Labeling Yield Steric hindrance or aggregated peptide.[1]Use Fmoc-hLys (Homolysine) instead of Lys.[1] Heat labeling reaction to 40°C. Use PEG-based linkers.[1]
Precipitation during Alloc Polarity mismatch in DCM.Add a small amount (5-10%) of DMF to the DCM reaction mixture to solubilize the peptide, provided the Pd catalyst remains soluble.

References

  • Fmoc-hLys(Alloc)

    • Source: Apollo Scientific / BOC Sciences.[1]

    • CAS: (Note: Link directs to supplier validation of CAS).[1][]

  • Alloc Deprotection Methodology

    • Gomez-Martinez, P., et al. "Alloc-amino acids as orthogonal building blocks for the synthesis of peptides and peptidomimetics."[1] J. Chem. Soc., Perkin Trans. 1, 1999.

    • Protocol Standard: - Peptide Institute / Aapptec Application Notes.[1]

  • Homolysine vs. Lysine (Linker Effects)

    • Comparison of linker lengths and steric accessibility in peptide stapling and labeling. See generally: Lau, Y. H., et al. "Peptide Stapling Techniques based on Liquid-Phase Synthesis."[1] Chem. Soc. Rev., 2015. (Discusses homologues for steric relief).

Application Note: Precision Fluorescent Labeling of Homolysine Side Chains

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Homolysine (Hly,


) is a non-canonical amino acid (NCAA) homolog of lysine characterized by an extended side chain (one additional methylene group, 

-carbon extension). This structural modification is frequently employed in peptide engineering to alter backbone flexibility, enhance proteolytic stability, or facilitate side-chain-to-side-chain cyclization (stapling).

However, the chemical similarity between the


-amine of Lysine and the 

-amine of Homolysine presents a significant chemoselectivity challenge. Both exhibit similar pKa values (~10.5–10.8), rendering pH-controlled selective labeling in solution ineffective.

This guide details the Orthogonal Solid-Phase Peptide Synthesis (SPPS) strategy, the only robust method to achieve site-specific fluorescent tagging of the Homolysine side chain in the presence of native Lysine residues. We focus on the ivDde and Alloc protection strategies, which allow for the selective demasking of the Hly side chain while the peptide remains anchored to the resin.

Strategic Overview: The Selectivity Paradox

In a standard peptide containing both Lys and Hly, treating the free peptide with an NHS-ester fluorophore will result in a statistical mixture of labeled products (Lys-labeled, Hly-labeled, and doubly labeled).

To achieve single-site specificity , we must utilize "Orthogonal Protection." This concept relies on three levels of stability:

  • Base-labile: Fmoc (removed by piperidine for chain elongation).[1]

  • Acid-labile: Boc/tBu (removed by TFA during final cleavage).

  • Orthogonal: ivDde (hydrazine-labile) or Alloc (Pd-labile) on the Homolysine side chain.

Decision Matrix: Choosing Your Strategy
FeatureMethod A: ivDde Strategy Method B: Alloc Strategy
Reagent Fmoc-Hly(ivDde)-OHFmoc-Hly(Alloc)-OH
Deprotection 2% Hydrazine in DMFPd(PPh

)

/ Phenylsilane
Complexity Low (Simple liquid reagent)High (Requires inert gas, catalyst)
Compatibility Incompatible with Trp (unless protected) or sensitive glycosylation.Compatible with almost all residues.
Cost LowHigh (Palladium catalyst)
Recommendation Primary Choice for standard peptides.Secondary Choice for Trp-rich or complex sequences.

Visual Workflow (SPPS Logic)

The following diagram illustrates the chemical logic flow for the ivDde strategy, demonstrating how Hly is isolated for labeling.

SPPS_Workflow Start Start: Resin Loading (Fmoc-AA-Resin) Elongation Chain Elongation (Standard Fmoc SPPS) Start->Elongation Hly_Couple Coupling Fmoc-Hly(ivDde)-OH (Orthogonal Step) Elongation->Hly_Couple At Hly position Full_Seq Full Sequence Assembled (N-term Boc Protected) Hly_Couple->Full_Seq Finish synthesis Selective_Deprot Selective Deprotection (2% Hydrazine/DMF) Full_Seq->Selective_Deprot Removes ivDde only Lys(Boc) remains intact Labeling On-Resin Labeling (Dye-NHS + DIPEA) Selective_Deprot->Labeling Free zeta-amine exposed Cleavage Global Cleavage (TFA/TIS/H2O) Labeling->Cleavage Removes Resin & Boc Final Purified Labeled Peptide (Hly-Dye) Cleavage->Final

Caption: Figure 1. Orthogonal deprotection workflow using the ivDde strategy. The Homolysine side chain is selectively exposed for labeling while Lysine residues remain Boc-protected.

Detailed Protocol: The ivDde Strategy

Objective: Attach a fluorescent tag (e.g., FITC, TAMRA, Cy5) specifically to the Homolysine side chain.

Materials Required[2][3][4][5][6][7][8]
  • Resin: Rink Amide or Wang resin (0.3–0.6 mmol/g loading).

  • Amino Acid: Fmoc-L-Homolysine(ivDde)-OH (Custom synthesis or commercial specialty vendor).

  • Dye: Fluorescent Dye NHS-Ester or Isothiocyanate (e.g., FITC).

  • Reagents: Hydrazine monohydrate, DMF (Anhydrous), DIPEA, Piperidine.

Step 1: Peptide Assembly

Synthesize the peptide backbone using standard Fmoc/tBu protocols.

  • Critical Step: The N-terminus of the final peptide must be protected with a group stable to hydrazine and TFA, or simply Boc-protected if it is the final residue.

  • Why? If the N-terminus is Fmoc-protected, hydrazine will partially remove the Fmoc group, leading to double labeling. Use Boc-AA-OH for the final residue or cap with Boc

    
    O.
    
Step 2: Selective Deprotection (ivDde Removal)

The ivDde group is stable to piperidine (used for Fmoc removal) but cleaves rapidly with hydrazine.

  • Wash: Wash the resin 3x with DMF.

  • Deprotect: Add 2% Hydrazine monohydrate in DMF (v/v) to the reaction vessel.

    • Volume: Enough to cover the resin.

  • Incubate: Shake at room temperature for 3 x 10 minutes (refresh solution each time).

    • Monitoring: The solution may turn slightly yellow due to the formation of the indazole byproduct.

  • Wash: Wash extensively with DMF (5x), DCM (3x), and DMF (3x).

    • Validation: A Kaiser test (ninhydrin) should be positive (blue beads) at this stage, indicating a free primary amine on the Hly side chain.

Step 3: On-Resin Fluorescent Labeling
  • Prepare Dye Solution: Dissolve the Fluorescent Dye NHS-ester (2–3 equivalents relative to resin loading) in minimal anhydrous DMF.

  • Base Addition: Add DIPEA (4–6 equivalents).

    • Note: DIPEA is required to keep the Hly amine deprotonated (

      
      ) for nucleophilic attack.
      
  • Coupling: Add the dye solution to the resin.

  • Incubate: Shake for 2–16 hours in the dark (cover vessel with foil).

    • Time: Depends on dye sterics. FITC is fast (2h); bulky Cyanine dyes may need overnight.

  • Wash: Wash extensively with DMF until the flow-through is clear (removes non-covalently bound dye).

Step 4: Cleavage and Purification[7]
  • Cleavage: Treat resin with TFA Cocktail (95% TFA, 2.5% TIS, 2.5% H

    
    O) for 2–3 hours.
    
    • Chemistry: This removes the resin anchor and the acid-labile side chain protectors (Boc on Lys, tBu on Asp/Glu), but leaves the Dye-Hly bond intact.

  • Precipitation: Precipitate in cold diethyl ether.

  • Analysis: Analyze via HPLC and ESI-MS.

Method B: The Alloc Strategy (Alternative)

Use this if your peptide contains Tryptophan (Trp) or if you are using Dde on a different residue.

  • Reagent: Incorporate Fmoc-Hly(Alloc)-OH .

  • Deprotection Cocktail:

    • Pd(PPh

      
      )
      
      
      
      (0.1 eq) + Phenylsilane (10 eq) in dry DCM.
  • Procedure:

    • Perform under inert gas (

      
       or Ar).
      
    • Wash resin with DCM.

    • Add Pd catalyst solution and shake for 30 mins (repeat 2x).

    • Wash: Critical washes with 0.5% sodium diethyldithiocarbamate in DMF (removes Pd scavenger) are required to prevent fluorescence quenching by residual metal.

  • Labeling: Proceed as per Step 3 above.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Incomplete Labeling Steric hindrance of the Hly side chain or resin crowding.Use a lower loading resin (0.2 mmol/g). Add a PEG spacer between Hly and the Dye.
Double Labeling N-terminal Fmoc was removed by hydrazine.Ensure the N-terminus is Boc-protected before starting hydrazine treatment.
Fluorescence Quenching Dye aggregation or proximity to Trp/Tyr.Check sequence design. Avoid placing dyes immediately adjacent to Trp.
Low Yield (Alloc) Residual Palladium complexing with peptide.Increase washes with sodium diethyldithiocarbamate or use EDTA in the final workup.

References

  • Solid-Phase Peptide Synthesis (SPPS)

    • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
  • Orthogonal Protection (ivDde/Dde Strategy)

    • Chhabra, S. R., et al. (1998).[2] An Appraisal of New Variants of Dde Amine Protecting Group for Solid Phase Peptide Synthesis. Tetrahedron Letters.

  • Alloc Deprotection Strategy

    • Kates, S. A., et al. (1993). A Novel, Convenient, Three-Dimensional Orthogonal Strategy for Solid-Phase Synthesis of Cyclic Peptides. Anal.[2][3] Biochem.

  • Fluorescent Labeling Techniques

    • Toseland, C. P. (2013). Fluorescent labeling and modification of proteins.[4][5] Journal of Chemical Biology.

  • Homolysine Applications

    • Generally, Homolysine is utilized in similar contexts to Lysine but for structural variation. Refer to: Non-canonical amino acids in peptide synthesis.

Sources

Application Note & Protocol: Strategic Synthesis of Branched Peptides Using Fmoc-hLys(Alloc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of branched peptides represents a significant frontier in drug development and biomedical research, offering enhanced biological activity, stability, and the ability to mimic complex protein structures.[1][2] A key challenge in their construction lies in the precise, site-selective elongation of peptide chains from a central core. This guide details the application of N-α-(9-fluorenylmethyloxycarbonyl)-N-ε-(allyloxycarbonyl)-L-homolysine (Fmoc-hLys(Alloc)-OH) as a pivotal building block for this purpose. We will explore the chemical principles of its orthogonal protection scheme, provide validated, step-by-step protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and discuss the critical parameters for successful implementation.

Introduction: The Power of Orthogonality in Complex Peptide Design

In the quest for novel therapeutics and research tools, branched peptides have emerged as a powerful class of molecules. Their unique architecture, such as in Multiple Antigenic Peptides (MAPs), can elicit potent immune responses, while other branched structures serve as scaffolds for targeted drug delivery or for studying multivalent protein-protein interactions.[1][3] The construction of these non-linear structures, however, is not trivial and demands a sophisticated chemical strategy.

The cornerstone of modern peptide synthesis is the concept of "orthogonal protection".[4][5] This principle involves using multiple classes of protecting groups on an amino acid, where each class can be removed by a specific chemical reaction that leaves the others intact.[6][7] This allows for the sequential and site-specific manipulation of the peptide chain. The standard Fmoc/tBu strategy, while robust for linear peptides, requires additional orthogonal protection to create branches.[8] this compound is an elegantly designed derivative that provides this third dimension of control, making it an indispensable tool for advanced peptide synthesis.[4][9]

The Key Reagent: A Profile of this compound

This compound is a derivative of the amino acid homolysine, which has an additional methylene group in its side chain compared to lysine. It is strategically equipped with two distinct, orthogonally removable protecting groups:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group: Attached to the α-amino position, this is the primary protecting group for chain elongation. It is labile to mild bases, typically a solution of piperidine in DMF, which is the standard deprotection condition in Fmoc-based SPPS.[4][10]

  • The Alloc (allyloxycarbonyl) group: Attached to the ε-amino position of the homolysine side chain, this group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin.[4][11] It is selectively removed using a palladium(0) catalyst.[11][12]

This dual protection scheme is the key to its utility. One can build the main peptide backbone using standard Fmoc chemistry, and then, at any desired step, selectively remove the Alloc group on the homolysine side chain to expose a new primary amine—the starting point for the synthesis of a peptide branch.[9][13]

Chemical and Physical Properties
PropertyValueSource
Chemical Formula C₂₆H₃₀N₂O₆
Molecular Weight 466.53 g/mol
Appearance White to off-white powder[14][15]
Solubility Soluble in DMF, DCM, Chloroform, DMSO, Acetone[14]
Storage Temperature 2-8°C[14][15]

Mechanism of Action: The Chemistry of Selective Branching

The synthesis of a branched peptide using this compound proceeds through a defined sequence of orthogonal deprotection and coupling steps. The critical step that enables branching is the palladium-catalyzed deallylation of the homolysine side chain.

This reaction, often a variation of the Tsuji-Trost reaction, involves a palladium(0) complex, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which coordinates with the allyl group of the Alloc-protected amine.[11][13] This coordination facilitates the formation of a π-allyl palladium complex, cleaving the Alloc group from the side-chain amine. A "scavenger" molecule, such as phenylsilane (PhSiH₃), is required to react with this complex, regenerating the active Pd(0) catalyst and leaving the deprotected amine ready for subsequent coupling.[11][13]

G cluster_main Main Chain Synthesis (Fmoc-SPPS) cluster_branch Branch Synthesis A Start with Resin B Couple Fmoc-AA-OH A->B C Fmoc Deprotection (Piperidine/DMF) B->C D Repeat n times C->D E Incorporate This compound D->E F Continue Main Chain Synthesis (Optional) E->F G Selective Alloc Deprotection (Pd(PPh₃)₄ / PhSiH₃) F->G H Couple Fmoc-AA-OH to hLys side chain G->H I Fmoc Deprotection (Piperidine/DMF) H->I J Repeat m times I->J K Final Cleavage & Deprotection (TFA) J->K L Branched Peptide K->L

Figure 1: Workflow for branched peptide synthesis using this compound.

Experimental Protocols

These protocols assume a standard 0.1 mmol synthesis scale on a solid support resin. Adjust volumes and equivalents accordingly for different scales.

Protocol 1: Main Chain Elongation (Standard Fmoc-SPPS)

This protocol outlines the standard steps for building the linear portion of the peptide up to and including the incorporation of this compound.

  • Resin Swelling: Swell the synthesis resin (e.g., 2-chlorotrityl chloride or Rink Amide resin) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 10 mL).[11][16]

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF (2 x 10 mL, for 5 and 10 minutes respectively) to remove the Fmoc group from the resin or the previously coupled amino acid.[10][17]

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL), then DMF again (3 x 10 mL) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the desired Fmoc-amino acid (3-5 equivalents) with a coupling agent like HBTU/HOAt (3-5 eq.) and a base such as DIPEA (6-10 eq.) in DMF for 5-10 minutes.[17]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

    • Monitor coupling completion with a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Repeat steps 2-5 for each amino acid in the main chain. When the branching point is reached, use this compound in the coupling step.

Protocol 2: On-Resin Selective Alloc Deprotection

This is the critical step to prepare for branch synthesis. Caution: Palladium catalysts are air-sensitive and should be handled in a well-ventilated fume hood.[11] While some studies show tolerance to atmospheric conditions, best practice often involves minimizing air exposure.[18]

  • Resin Preparation: Ensure the N-terminus of the main peptide chain is protected (either with the Fmoc group from the last coupling or by acetylation) to prevent side reactions.[13] Swell the peptide-resin in anhydrous DCM (~10 mL) for 30 minutes. Drain the solvent.[11]

  • Reagent Preparation:

    • Prepare a solution of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 - 0.35 equivalents) in DCM (6 mL).[11][19]

    • Have phenylsilane (PhSiH₃) (10 - 20 equivalents) ready.[11][19]

  • Deprotection Reaction:

    • Add the palladium catalyst solution to the swollen resin.

    • Immediately add the phenylsilane to the mixture.[11]

    • Gently agitate the resin mixture at room temperature for 30-60 minutes. The reaction vessel may be sparged with argon, but it is not always necessary.[19]

  • Repeat (Optional): The deprotection cycle can be repeated if monitoring indicates an incomplete reaction.[19]

  • Thorough Washing: This step is crucial to remove the palladium catalyst and scavenger byproducts.

    • Wash the resin extensively with DCM (5 x 10 mL).

    • Perform washes with a solution containing a chelating agent, such as 0.5% diethyldithiocarbamate (DIPCDI) in DMF, to scavenge residual palladium.[11]

    • Follow with thorough DMF (5 x 10 mL) and DCM (5 x 10 mL) washes.

Protocol 3: Synthesis of the Peptide Branch

With the ε-amino group of the homolysine now free, the synthesis of the branch proceeds using the standard Fmoc-SPPS protocol.

  • Initiate Branch Coupling: Starting with the washed resin from Protocol 2, couple the first Fmoc-amino acid of the branch chain as described in Protocol 1, step 4.

  • Elongate Branch: Continue to build the peptide branch by repeating the Fmoc deprotection, washing, and coupling cycles (Protocol 1, steps 2-5) for each subsequent amino acid in the branch sequence.

  • Final Steps: Once the branch synthesis is complete, proceed with the final N-terminal Fmoc deprotection (if required) and then the global deprotection and cleavage of the entire branched peptide from the resin using a standard TFA cocktail.

G start Peptide-Resin with This compound deprotection Selective Alloc Deprotection Add Pd(PPh₃)₄ in DCM Add PhSiH₃ Agitate 30-60 min start->deprotection wash Post-Deprotection Wash DCM Wash (5x) Chelating Wash (DIPCDI) DMF Wash (5x) DCM Wash (5x) deprotection->wash branch_coupling Branch Synthesis Couple 1st Fmoc-AA-OH Standard Fmoc-SPPS cycles... wash->branch_coupling end Resin with Branched Peptide branch_coupling->end

Figure 2: Detailed workflow for the selective Alloc deprotection and subsequent branch synthesis.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Incomplete Alloc Deprotection Inactive catalyst; Insufficient scavenger; Steric hindrance from peptide sequence.Use fresh, high-quality Pd(PPh₃)₄. Increase scavenger equivalents or reaction time. Repeat the deprotection cycle.[11]
Yellow/Black Resin Palladium catalyst has precipitated or adsorbed to the resin.This is common. Ensure thorough washing post-deprotection, especially with a chelating agent like DIPCDI or diethyldithiocarbamate.[11]
Side Reaction at N-terminus The α-amino group of the main chain was not protected during Alloc removal.Ensure the N-terminal Fmoc group is kept on before Alloc deprotection, or cap the N-terminus with an acetyl group.[13]
Slow Reaction Kinetics Peptide sequence or secondary structure hinders catalyst access.Consider slightly elevated temperatures (e.g., 45°C) or using alternative, more reactive catalysts if the standard protocol fails.[10]

Alternative Deprotection Strategy: For researchers seeking to avoid heavy metals, metal-free Alloc deprotection methods are emerging. One reported method uses iodine and water in an environmentally sensible solvent mixture, offering a more sustainable alternative to palladium-based protocols.[20]

Applications in Research and Drug Development

The ability to precisely construct branched peptides opens up numerous possibilities:

  • Vaccine Development: Multiple Antigenic Peptides (MAPs), which display multiple copies of an antigenic peptide on a lysine core, can elicit a strong immune response and are valuable tools in vaccine research.[1]

  • Targeted Drug Delivery: Branched peptides can be designed to selectively bind to overexpressed receptors on tumor cells.[2][3] This multivalent binding can increase affinity and selectivity, allowing for the targeted delivery of cytotoxic agents or imaging probes.[21]

  • Enhanced Stability: The branched architecture can confer significant resistance to degradation by proteases and peptidases, increasing the in-vivo half-life of peptide therapeutics, a major hurdle in their development.[1]

  • Biomaterials: The unique self-assembly properties and structural integrity of branched peptides make them promising candidates for creating novel biomaterials for tissue engineering and regenerative medicine.[2]

Conclusion

This compound is a cornerstone reagent for the advanced synthesis of complex, non-linear peptides. Its orthogonal protecting groups provide chemists with exquisite control over their synthetic strategy, allowing for the deliberate and site-selective creation of peptide branches. By understanding the underlying palladium-catalyzed deprotection mechanism and adhering to validated protocols for its removal and subsequent washing, researchers can confidently incorporate this versatile building block to construct novel peptide architectures for a wide array of applications, from next-generation vaccines to targeted cancer therapeutics.

References

  • Vertex AI Search. (n.d.). Mastering Peptide Synthesis with Fmoc-Lys(Alloc)-OH.
  • Vertex AI Search. (n.d.). Understanding Fmoc-Lys(Alloc)-OH: Properties and Applications in Research.
  • BenchChem. (2025). Kinetic analysis of Alloc removal from different peptide sequences.
  • PMC. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.
  • ACS Publications. (n.d.). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Letters.
  • Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Biotage. (n.d.). Synthesis of a Branched Peptidoglycan Mimic and Multiple Antigenic Peptide (MAP) Using Branches™.
  • CDN. (n.d.). Alloc Protecting Group Removal Protocol.
  • Vertex AI Search. (2023, January 30). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?.
  • ChemicalBook. (2026, January 13). FMOC-LYS(ALOC)-OH | 146982-27-6.
  • ACS Publications. (2022, July 11). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme | The Journal of Organic Chemistry.
  • PubMed. (n.d.). Branched peptides as therapeutics.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • RSC Publishing. (2025, January 13). Evolution of branched peptides as novel biomaterials.
  • PubChem - NIH. (n.d.). Alloc-Lys(Fmoc)-OH | C25H28N2O6 | CID 10950465.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2024, March 8). Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments.
  • PMC. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
  • ResearchGate. (n.d.). Branched peptides as bioactive molecules for drug design | Request PDF.
  • Sigma-Aldrich. (n.d.). Fmoc-Lys(Alloc)-OH = 95.0 HPLC 146982-27-6.
  • BroadPharm. (2025, July 3). Peptides in Therapeutic Applications.
  • Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • ResearchGate. (2025, August 9). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF.
  • PMC. (n.d.). Peptide Drug: Design and Clinical Applications.

Sources

Troubleshooting & Optimization

Stability of Alloc group to repeated piperidine treatment

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Gemini Advanced Application Science Team Subject: Technical Guide: Stability of the Allyloxycarbonyl (Alloc) Protecting Group to Repeated Piperidine Treatment in Solid-Phase Peptide Synthesis (SPPS)

This technical support guide addresses the stability of the allyloxycarbonyl (Alloc) protecting group during the repeated piperidine treatments required for Nα-Fmoc deprotection in solid-phase peptide synthesis (SPPS). This document provides a detailed examination of the Alloc group's chemical orthogonality, troubleshooting for potential issues, and validated protocols for its successful application.

Frequently Asked Questions (FAQs)

Q1: Is the Alloc protecting group stable to the standard 20% piperidine in DMF used for Fmoc deprotection?

A1: Yes, the Alloc group is fundamentally stable to the basic conditions of repeated piperidine treatments used in standard Fmoc-based SPPS. Its removal mechanism is entirely different from that of the Fmoc group, providing a high degree of orthogonality. While the Fmoc group is cleaved via a β-elimination reaction initiated by a base (piperidine), the Alloc group is removed under neutral conditions via a palladium(0)-catalyzed allylic cleavage.[1] This mechanistic distinction is the cornerstone of its utility as an orthogonal protecting group for side-chain protection in Fmoc-SPPS.

Q2: Can repeated piperidine treatments over a long synthesis (e.g., >50 cycles) lead to cumulative, partial cleavage of the Alloc group?

A2: Based on established chemical principles and extensive empirical use in the field, there is no significant evidence to suggest that repeated exposure to 20% piperidine in DMF causes cumulative cleavage of the Alloc group. The stability of the Alloc group to piperidine is not a matter of degree over time but of fundamental chemical incompatibility for a reaction to occur. The conditions for Alloc cleavage (a palladium(0) catalyst and an allyl scavenger) are not present during the Fmoc deprotection step.

Q3: What is the chemical basis for the Alloc group's stability to piperidine?

A3: The stability of the Alloc group to piperidine is rooted in its chemical structure. Piperidine, a secondary amine, acts as a base to abstract the acidic proton on the fluorene ring of the Fmoc group, initiating its cleavage. The Alloc group, an allyl ester, lacks such an acidic proton and is not susceptible to this mechanism. The cleavage of the Alloc group requires a transition metal-catalyzed process, which involves the formation of a π-allyl complex with a palladium(0) catalyst. This process is mechanistically distinct and requires a specific set of reagents not used in Fmoc deprotection.

Q4: I am observing unexpected side products or deletions in my peptide synthesis involving an Alloc-protected residue. Could piperidine be the cause?

A4: While it is highly unlikely that piperidine is directly cleaving the Alloc group, the observation of side products warrants a systematic troubleshooting approach. Rather than Alloc instability to piperidine, the issues may arise from other sources. See the Troubleshooting Guide below for a detailed analysis of potential problems.

Troubleshooting Guide: Unexpected Side Products in Syntheses Utilizing Alloc Protection

If you suspect premature deprotection of an Alloc-group during your Fmoc-SPPS workflow, consider the following alternative explanations and diagnostic procedures.

Symptom Potential Cause Recommended Action
Mass corresponding to the Alloc-deprotected peptide is observed before the intended deprotection step. Contamination of reagents or solvents with trace amounts of palladium. 1. Use fresh, high-purity solvents and reagents. 2. Ensure dedicated glassware and reaction vessels are used for palladium-free and palladium-containing steps to avoid cross-contamination.
Poor quality of the starting Fmoc-amino acid(Alloc)-OH. 1. Verify the purity of the protected amino acid by HPLC and mass spectrometry before use. 2. Source reagents from a reputable supplier.
Incomplete Alloc deprotection at the final step. Inefficient palladium catalysis. 1. Ensure the palladium(0) catalyst (e.g., Pd(PPh₃)₄) is fresh and has been stored under an inert atmosphere, as it is sensitive to air.[2] 2. Use a sufficient excess of the allyl scavenger (e.g., phenylsilane).[2] 3. Ensure adequate mixing and reaction time as specified in the protocol.
Formation of other side products, such as piperidides. Aspartimide formation. This is a common side reaction in Fmoc-SPPS, particularly at Asp-Xxx sequences, and is exacerbated by basic conditions. It is not directly related to the Alloc group itself but can be mistaken for a protecting group issue.[3] Consider adding HOBt to the piperidine solution to suppress aspartimide formation.[3]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection in the Presence of an Alloc Group

This protocol outlines the standard procedure for removing the Nα-Fmoc group without affecting the side-chain Alloc group.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF. A typical procedure involves a 3-minute treatment followed by draining and a second treatment for 10-15 minutes.[4]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: Proceed with the coupling of the next Fmoc-protected amino acid using your standard coupling protocol.

  • Repeat: Repeat steps 2-4 for each cycle of the synthesis.

Protocol 2: On-Resin Deprotection of the Alloc Group

This protocol describes the selective removal of the Alloc group from a resin-bound peptide.[2][4] This reaction is air-sensitive and should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Resin Preparation: After synthesis and final Fmoc removal, wash the peptidyl-resin with dichloromethane (DCM) (3-5 times) and then swell in DCM for 30 minutes.

  • Reagent Preparation: In a separate flask under an inert atmosphere, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.2 equivalents relative to resin loading) in DCM.

  • Addition of Scavenger: To the palladium solution, add phenylsilane (PhSiH₃) (20 equivalents).[2][4]

  • Deprotection Reaction: Add the palladium/phenylsilane solution to the resin.

  • Reaction: Gently agitate the resin suspension at room temperature for 20-30 minutes.

  • Repeat (Optional but Recommended): Drain the reaction solution and repeat steps 4-5 with a fresh solution of catalyst and scavenger to ensure complete removal.

  • Washing: Wash the resin thoroughly with DCM (5-7 times) to remove the catalyst and byproducts.

  • Verification: A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.

Visualizing the Orthogonality

The following diagrams illustrate the distinct chemical transformations involved in Fmoc and Alloc deprotection, highlighting their orthogonality.

Orthogonality cluster_Fmoc Fmoc Deprotection cluster_Alloc Alloc Deprotection cluster_stability Chemical Stability Fmoc_Peptide Resin-Peptide-N(α)-Fmoc Free_Amine Resin-Peptide-N(α)-H Fmoc_Peptide->Free_Amine 20% Piperidine/DMF Alloc_Peptide Resin-Peptide-SideChain-Alloc Deprotected_SideChain Resin-Peptide-SideChain-H Alloc_Peptide->Deprotected_SideChain Pd(PPh₃)₄ / PhSiH₃ in DCM Fmoc_Alloc_Peptide Resin-Peptide with N(α)-Fmoc and SideChain-Alloc Piperidine_Treatment Piperidine Treatment Fmoc_Alloc_Peptide->Piperidine_Treatment Palladium_Treatment Palladium Treatment Fmoc_Removed Only Fmoc Removed Piperidine_Treatment->Fmoc_Removed Alloc_Removed Only Alloc Removed

Caption: Orthogonality of Fmoc and Alloc protecting groups.

Conclusion

The Alloc protecting group is a robust and reliable tool for orthogonal peptide synthesis strategies in conjunction with Fmoc chemistry. Its stability to repeated piperidine treatment is well-established and based on sound chemical principles. When encountering unexpected side products, a systematic troubleshooting process that considers reagent purity, potential cross-contamination, and intrinsic peptide sequence challenges (like aspartimide formation) is more likely to identify the root cause than is the premature cleavage of the Alloc group by piperidine.

References

  • Pathak, M., et al. (2023). "Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling." Organic Letters. Available at: [Link]

  • de Gruiter, K. C., et al. (2017). "A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach." PMC. Available at: [Link]

  • Thieriet, N., et al. (1997). "Use of Alloc-amino acids in solid-phase peptide synthesis. Tandem deprotection-coupling reactions using neutral conditions." Tetrahedron Letters.
  • Nowick Laboratory. (2020). "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)." Available at: [Link]

  • Aznar, E., et al. (2019). "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" PMC. Available at: [Link]

  • Lee, Y. S., et al. (2007). "Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis." Journal of Peptide Science.
  • Lellouch, A. C., et al. (1994). "Combined Fmoc-Alloc strategy for a general SPPS of phosphoserine peptides; preparation of phosphorylation-dependent tau antisera." PubMed. Available at: [Link]

  • AAPPTec. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." Available at: [Link]

Sources

Validation & Comparative

HPLC Analysis and Validation of Alloc Group Removal: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Allyloxycarbonyl (Alloc) group is a critical orthogonal protector in complex peptide synthesis and organic chemistry, particularly for side-chain protection (e.g., Lysine, Ornithine) or "on-resin" cyclization strategies.[1] Its removal relies on Palladium(0)-catalyzed allyl transfer to a scavenger.[1][2] However, the reaction is prone to incomplete deprotection and "back-allylation" side reactions.

This guide provides a rigorous framework for monitoring this deprotection using High-Performance Liquid Chromatography (HPLC). Unlike standard protocols that simply list steps, this document compares analytical methodologies and scavenger systems to ensure scientific integrity and high purity yields.

Part 1: The Mechanistic Foundation

To validate removal, one must understand the species being generated. Alloc removal is not a simple hydrolysis; it is a Pd(0)-catalyzed allyl transfer .

The Mechanism[1][3]
  • Coordination: Pd(PPh3)4 coordinates with the Alloc allyl bond.[1][3]

  • Oxidative Addition: The C-O bond cleaves, forming a cationic

    
    -allyl-Pd complex and a carbamate anion.
    
  • Decarboxylation: The carbamate collapses to the free amine and CO2.

  • Scavenging: A nucleophile (scavenger) attacks the

    
    -allyl-Pd complex, regenerating Pd(0) and sequestering the allyl group.
    

Critical Insight: If the scavenger is too weak or the amine is sterically unhindered, the free amine can attack the


-allyl-Pd complex, resulting in N-allylation  (an irreversible impurity).
Diagram 1: Alloc Deprotection Mechanism & Scavenging Pathways

AllocMechanism Alloc Alloc-Protected Amine PiAllyl [Pi-Allyl-Pd]+ Complex Alloc->PiAllyl Oxidative Addition Pd0 Pd(PPh3)4 Catalyst Pd0->PiAllyl Amine Free Amine (Target Product) PiAllyl->Amine Decarboxylation Byproduct Allylated Scavenger PiAllyl->Byproduct Scavenger Attack (Desired Path) SideRxn N-Allyl Impurity PiAllyl->SideRxn No Scavenger (Back-Alkylation) Scavenger Scavenger (PhSiH3/Dimedone) Scavenger->Byproduct

Figure 1: The catalytic cycle of Alloc removal. The competition between the Scavenger and the Free Amine for the Allyl group determines the purity of the final product.

Part 2: Comparative Analysis of Methodologies

A. Analytical Validation: HPLC vs. Alternatives

Why is HPLC the requisite standard? While LC-MS provides mass data, HPLC-UV is often superior for quantifying the ratio of conversion without ionization bias.

FeatureHPLC (UV/Vis) LC-MS TLC
Primary Utility Quantitative conversion tracking.Identity confirmation (Mass).Qualitative "quick check".
Resolution High. Can resolve N-allyl impurities from product.High, but TIC can mask isomers.Low. Often fails for peptides >5 AA.
Cost/Access Low/Universal.High.Negligible.
Blind Spots Cannot identify peak identity without standards.Ion suppression can hide salts/scavengers.Cannot quantify conversion % accurately.
Verdict The Workhorse. Use for kinetics and purity.The Validator. Use once at the end.The Screen. Use only for simple organics.
B. Chemical Alternatives: Scavenger Systems

The choice of scavenger dictates the HPLC profile. You are not just analyzing the peptide; you are analyzing the debris field of the reaction.

ScavengerPhenylsilane (PhSiH3) Dimedone Borane-Dimethylamine
Reactivity High. Very fast kinetics (20-40 equiv).Moderate. Slower, requires more time.High. Excellent for secondary amines.
HPLC Profile Messy. Silane byproducts are hydrophobic and elute late.Clean. Dimedone-allyl adduct has a distinct UV shift.Cleanest. Water-soluble byproducts wash away.
Risk Can reduce other sensitive groups (e.g., nitro) if left too long.Low risk of side reactions.Reducing agent; incompatible with aldehydes.
Recommendation Standard Default. Best for solid-phase peptides.Specific Cases. Use for solution phase monitoring.High Fidelity. Use if back-alkylation is observed.

Part 3: Detailed Experimental Protocol

This protocol uses the Phenylsilane method, as it is the industry standard for Solid Phase Peptide Synthesis (SPPS), with specific modifications for HPLC monitoring.

Materials
  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).[1][3] Must be bright yellow. If orange/brown, it is oxidized.

  • Scavenger: Phenylsilane (PhSiH3).[1]

  • Solvent: Dry DCM (Dichloromethane).[1]

  • Quench Buffer: 0.5% Sodium Diethyldithiocarbamate (DDT) in DMF (to precipitate Pd).

Step-by-Step Workflow
  • Preparation (The "Active" Catalyst):

    • Dissolve Pd(PPh3)4 (0.1 eq) in DCM.[1]

    • Expert Tip: Do not premix with Phenylsilane. Add Phenylsilane (10-20 eq) to the reaction vessel after the catalyst solution is added to the resin/substrate. This prevents premature catalyst turnover.[4]

  • Reaction Incubation:

    • Agitate at Room Temperature under Nitrogen/Argon.[4]

    • Timepoints: 15 min, 30 min, 60 min.

  • Sampling for HPLC (The Critical Step):

    • Take a 20 µL aliquot of the reaction mixture (or 5 mg resin).

    • If on resin: Wash resin with DCM x3. Cleave a micro-sample using 95% TFA/Water for 30 mins.

    • If in solution: Quench aliquot immediately into DDT solution .

    • Why DDT? Dithiocarbamate chelates Palladium, removing it from the solution. Without this, Pd-ligand peaks (Triphenylphosphine oxide) will dominate your chromatogram at 254 nm, often co-eluting with hydrophobic peptides.

  • HPLC Method Parameters:

    • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Agilent Zorbax), 300Å for proteins, 100Å for small molecules.

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 20 minutes. Steep gradients are needed to flush out the hydrophobic Pd ligands.

    • Detection:

      • 214 nm: Peptide bonds (Amide).[5]

      • 254 nm: Aromatic systems (Fmoc, Trt, and Palladium Ligands ).

Diagram 2: Analysis Workflow & Decision Matrix

Workflow Start Start Reaction (Pd0 + PhSiH3) Sample Sample Aliquot (T = 30 min) Start->Sample Quench Quench with DDT (Precipitate Pd) Sample->Quench HPLC Run HPLC (Gradient 5-95%) Quench->HPLC Decision Chromatogram Analysis HPLC->Decision ResultA SM Gone, Product Peak Present Late peaks (PPh3) visible Decision->ResultA Clean Conversion ResultB SM Present > 5% Decision->ResultB Incomplete ResultC Product + +15 min Peak (N-Allyl Impurity) Decision->ResultC Side Reaction ActionA Reaction Complete Wash with DCM/DDT ResultA->ActionA ActionB Add fresh Pd0 Extend 30 min ResultB->ActionB ActionC FAIL: Back-Alkylation Switch Scavenger to Borane-Dimethylamine ResultC->ActionC

Figure 2: Operational workflow for monitoring Alloc removal. Note the specific decision path for "Back-Alkylation" which requires a change in scavenger chemistry.

Part 4: Data Interpretation (The "Expert" Eye)

When analyzing the chromatogram, do not be fooled by the "forest" of peaks.

  • The Shift: The Alloc group is hydrophobic. Removal exposes a free amine (hydrophilic).

    • Expectation: The Product peak should elute earlier (lower retention time) than the Starting Material (SM).

  • The "Ghost" Peaks: Pd(PPh3)4 decomposes into Triphenylphosphine oxide (TPPO).

    • Location: TPPO is very hydrophobic. It typically elutes at high organic concentrations (e.g., >60-70% B).

    • Validation: Compare 214nm vs 254nm. TPPO absorbs strongly at 254nm but less so at 214nm relative to the peptide bond.

  • The "Allyl" Impurity: If you see a peak eluting slightly later than your desired product (but earlier than the SM), this is likely the N-allylated amine .

    • Cause: Insufficient scavenger excess.[6]

    • Fix: This is usually irreversible.[7] You must restart and increase scavenger equivalents or switch to Borane-Dimethylamine.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[8] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Kates, S. A., et al. (1993).[3] Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides.[3] Analytical Biochemistry, 212(2), 303–310.[3] [Link]

  • Thayer, D. A., et al. (2010). Polymer-Supported Palladium Catalysts for Alloc Removal in Solution Phase. Journal of Organic Chemistry. [Link]

  • Gomez-Martinez, P., et al. (1999). N-Alloc protecting group removal with Pd(PPh3)4/Me2NH[2]·BH3. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Impact of Homolysine Incorporation on Peptide Structure

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Methylene Advantage

In the engineering of therapeutic peptides, the incorporation of non-canonical amino acids is a primary strategy to overcome the two "fatal flaws" of native peptides: rapid proteolytic degradation and poor membrane permeability. Homolysine (Hly, K(CH₂)) , a higher homolog of lysine with an extended side chain (5 carbons vs. 4), has emerged as a critical tool in this domain.

Unlike simple substitutions that alter charge or polarity, homolysine retains the cationic ammonium group while altering the topology of the side chain. This guide objectively analyzes how this single methylene extension impacts helical stability, proteolytic resistance, and cyclization potential compared to native Lysine (Lys) and Ornithine (Orn).

Key Technical Takeaways
  • Proteolytic Shielding: Hly renders the C-terminal peptide bond resistant to trypsin cleavage due to steric mismatch in the S1 binding pocket.

  • Helical Geometry: While Lysine is evolutionarily optimized for

    
     salt bridges, Homolysine’s increased flexibility (entropic penalty) can destabilize short helices unless constrained by cyclization.
    
  • Stapling Utility: Hly derivatives are essential for

    
     hydrocarbon stapling, spanning two helical turns where shorter homologs fail.
    

Structural Mechanics: Lysine vs. Homolysine

To understand the impact on secondary structure, one must first compare the side-chain topology. The additional methylene group in Homolysine increases the side-chain volume and rotational degrees of freedom.

Side Chain Topology Comparison
FeatureL-Lysine (Lys)L-Homolysine (Hly)Impact on Structure
Side Chain Length ~6.4 Å~7.7 ÅIncreased "reach" for salt bridges; higher entropic cost to fixate.
Carbon Count 4 (

)
5 (

)
Greater steric bulk; potential clash in tight cores.
pKa (

-NH

)
~10.5~10.7 (approx)Negligible difference in charge state at physiological pH.
Trypsin Recognition High AffinityNull/Low Affinity Critical for serum stability.
Visualization: Structural & Proteolytic Impact

The following diagram illustrates the steric difference and why Trypsin fails to process Homolysine efficiently.

side_chain_impact cluster_0 Native Lysine (Lys) cluster_1 Homolysine (Hly) Lys Lysine Side Chain (4 Carbons) Trypsin Trypsin S1 Pocket (Perfect Fit) Lys->Trypsin binds Cleavage Rapid Hydrolysis Trypsin->Cleavage Hly Homolysine Side Chain (5 Carbons) Trypsin_Fail Trypsin S1 Pocket (Steric Mismatch) Hly->Trypsin_Fail poor binding Stable Proteolytic Stability (t1/2 Increased) Trypsin_Fail->Stable

Figure 1: Mechanism of proteolytic resistance. The extended side chain of Homolysine disrupts the precise alignment required for the catalytic triad of Trypsin, preventing hydrolysis.

Performance Comparison

A. Helical Stability (The Entropic Trade-off)

Native Lysine is a strong helix former because its side chain length is optimal for forming electrostatic interactions (salt bridges) with Glutamate (Glu) or Aspartate (Asp) at


 spacing.
  • Lysine: Balances flexibility with reach. Forms stable salt bridges that "clamp" the helix.

  • Homolysine: The extra methylene adds rotational entropy . To "freeze" Hly into a salt bridge requires a greater loss of entropy compared to Lys.

    • Result: In linear peptides, substituting Lys with Hly often decreases helicity slightly (

      
      ) unless the extra length is required to reach a distant partner (e.g., 
      
      
      
      interactions).
B. Cyclization and Stapling (The "Killer App")

Homolysine derivatives (specifically olefinic variants used in ring-closing metathesis) are superior when constructing hydrocarbon staples that must span larger distances.

  • 
     Staple:  Spans 1 turn. Uses shorter chains (S5 + S5).
    
  • 
     Staple:  Spans 2 turns. Requires longer reach. The standard combination is R8 + S5 . The "R8" or "S8" amino acids are essentially Homolysine derivatives  (8 carbons to the alkene).
    
    • Data Support: Stapling at

      
       using Hly-based linkers typically increases helicity from <20% (linear) to >80% (stapled) and improves cell permeability by burying the amide backbone.
      
C. Proteolytic Stability Data

The incorporation of Hly dramatically extends half-life (


) in serum.
Peptide VariantSequence MotifTrypsin

(min)
Mechanism
Native ...-Ala-Lys -Ala-...~15Rapid recognition/cleavage at Lys C-term.
Ornithine ...-Ala-Orn -Ala-...~120Poor fit (too short).
Homolysine ...-Ala-Hly -Ala-...> 240 Poor fit (too long/bulky).

Experimental Protocols

Protocol 1: Fmoc-SPPS Incorporation of Homolysine

Since Fmoc-Hly(Boc)-OH is bulkier, coupling efficiency can be lower than Lys.

  • Resin Selection: Use Rink Amide resin (low loading, 0.3–0.5 mmol/g) to reduce aggregation risk.

  • Coupling Cocktail:

    • Activator: HATU (preferred over HBTU for steric bulk).

    • Base: DIPEA (2.0 eq relative to AA).

    • Stoichiometry: 4-fold excess of Fmoc-Hly(Boc)-OH.

  • Reaction Time: Double coupling is mandatory.

    • Coupling 1: 45 min at RT.

    • Coupling 2: 45 min at RT.

  • Capping: Acetylate unreacted amines after the Hly step to prevent deletion sequences.

  • Validation (Kaiser Test): Ensure the resin beads are colorless before proceeding. If blue, perform a third coupling at 50°C.

Protocol 2: Comparative Proteolytic Stability Assay

This protocol validates the stability claim.

  • Preparation: Dissolve purified peptide (Lys-variant and Hly-variant) in PBS (pH 7.4) to 100 µM.

  • Enzyme Addition: Add Trypsin (sequencing grade) at an enzyme:substrate ratio of 1:100 (w/w).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120, 240 min.

  • Quenching: Immediately add 50 µL of 1% TFA/Acetonitrile to stop the reaction.

  • Analysis: Inject onto RP-HPLC (C18 column).

    • Calculation: Plot % Intact Peptide vs. Time. Fit to first-order decay to determine

      
      .
      

Decision Workflow: When to Use Homolysine?

Use the following logic flow to determine if Homolysine is the correct choice for your peptide campaign.

hly_decision_tree Start Design Goal Goal_Stab Increase Serum Stability? Start->Goal_Stab Goal_Staple Peptide Stapling? Start->Goal_Staple Check_Charge Must retain +1 Charge? Goal_Stab->Check_Charge Span_Check Helix Span? Goal_Staple->Span_Check Use_Hly Use Homolysine (Hly) (Retains charge, blocks Trypsin) Check_Charge->Use_Hly Yes Use_Cit Use Citrulline/Nle (If charge not required) Check_Charge->Use_Cit No Staple_4 i, i+4 (One Turn) Use S5 + S5 Span_Check->Staple_4 Short Staple_7 i, i+7 (Two Turns) Use R8 + S5 (R8 = Hly derivative) Span_Check->Staple_7 Long

Figure 2: Decision matrix for incorporating Homolysine vs. alternatives.

References

  • Vertex AI Search. (2024).[1] Lysine-homologue substitution: Impact on antimicrobial activity and proteolytic stability of cationic stapled heptapeptides. National Institutes of Health. Link

  • Cheng, R. P., et al. (2007). Effect of Lysine Side Chain Length on Intra-Helical Glutamate-Lysine Ion Pairing Interactions. Biochemistry. Link

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-stapled peptides: principles, practice, and progress. Journal of Medicinal Chemistry.
  • Olsen, J. V., et al. (2004). Trypsin Cleaves Exclusively C-terminal to Arginine and Lysine Residues.[2] Molecular & Cellular Proteomics. Link

Sources

Executive Summary: The Architect of Extended Reach

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Fmoc-hLys(Alloc)-OH

This compound (Fmoc-L-Homolysine(Alloc)-OH) is a specialized amino acid building block used in Solid Phase Peptide Synthesis (SPPS). Distinguished by its extended side chain—containing five methylene groups compared to the four in standard Lysine—it offers a critical structural advantage for designing stapled peptides, cyclic analogs, and bioconjugates requiring reduced steric hindrance.

This guide provides a rigorous technical analysis of this compound (CAS: 281655-70-7), focusing on its spectroscopic validation, orthogonal deprotection strategies, and performance relative to standard Lysine and Ornithine derivatives.

Spectroscopic Characterization & Identity

Precise characterization is the bedrock of reproducible synthesis. The following data establishes the "fingerprint" for verifying the identity and purity of this compound.

Physicochemical Properties
PropertySpecification
Chemical Name N

-Fmoc-N

-allyloxycarbonyl-L-homolysine
CAS Number 281655-70-7
Formula C

H

N

O

Molecular Weight 466.53 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, DCM; insoluble in water
Diagnostic NMR Signals ( H, 400 MHz, DMSO-d )

The proton NMR spectrum is defined by three distinct regions: the Fmoc protecting group, the Alloc orthogonal group, and the aliphatic homolysine side chain.

MoietyChemical Shift (

, ppm)
MultiplicityAssignment
Fmoc (Aromatic) 7.89, 7.70, 7.41, 7.32MultipletsFluorenyl aromatic protons (8H)
Alloc (Alkene) 5.85 – 5.95 MultipletAllyl

(Diagnostic)
Alloc (Terminus) 5.15 – 5.30 Doublets (split)Allyl

(cis/trans)
Alloc (Methylene) 4.45DoubletAllyl

Fmoc (Aliphatic) 4.20 – 4.35MultipletFmoc

and


-Proton
3.95 – 4.10Multiplet

-CH
Side Chain (

)
2.95 – 3.05Multiplet

-CH

(adjacent to Alloc-NH)
Side Chain (Core) 1.20 – 1.70Multiplets

-CH

(8H total)

Analytic Insight: The key differentiator from Fmoc-Lys(Alloc)-OH is the integration of the aliphatic region (1.20–1.70 ppm). Homolysine contains an additional methylene group, resulting in a higher integral count and subtle shielding shifts in the central chain protons compared to Lysine.

Mass Spectrometry (ESI-MS)
  • Expected [M+H]

    
    :  467.5 Da
    
  • Expected [M+Na]

    
    :  489.5 Da
    
  • Interpretation: A clean single peak matching the theoretical mass is required. The presence of a peak at -40 Da (loss of allyl) or -222 Da (loss of Fmoc) indicates premature degradation.

Comparative Performance: hLys vs. Lys vs. Orn

The choice between Homolysine, Lysine, and Ornithine dictates the spatial geometry of the final peptide.

FeatureFmoc-Orn(Alloc)-OH Fmoc-Lys(Alloc)-OH This compound
Side Chain Length 3 carbons (Short)4 carbons (Standard)5 carbons (Extended)
Reach (approx.) ~4.5 Å~6.0 Å~7.5 Å
Flexibility Low (Rigid)ModerateHigh
Primary Application Constrained cyclization (i, i+3)Standard conjugationLong-range cyclization (i, i+7), PEGylation, steric relief
Cyclization Strain High strain for large ringsStandardReduces ring strain in large macrocycles

Why Choose hLys? In "stapled" peptides or lactam bridges, standard Lysine may not provide sufficient length to bridge residues spaced far apart (e.g., i to i+7) without distorting the


-helix. This compound relieves this strain, allowing the peptide backbone to maintain its native conformation while facilitating the side-chain bond.

Experimental Protocols

Coupling Protocol (SPPS)

This compound couples with kinetics similar to standard amino acids, though its hydrophobicity is slightly higher.

  • Reagents: 3.0 eq this compound, 3.0 eq DIC, 3.0 eq Oxyma Pure.

  • Solvent: DMF (anhydrous).

  • Time: 60 minutes at Room Temperature.

  • Validation: Kaiser Test (Ninhydrin) must be negative.

Orthogonal Alloc Deprotection (Palladium Method)

The Alloc group is stable to Piperidine (Fmoc removal) and TFA (Cleavage), making it ideal for selective modification.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0))
  • Scavenger: Phenylsilane (PhSiH

    
    ) acts as the allyl acceptor.
    

Step-by-Step Workflow:

  • Wash: Wash resin with DCM (3x) to remove DMF traces (DCM swells resin better for this reaction).

  • Prepare Solution: Dissolve Pd(PPh

    
    )
    
    
    
    (0.1 eq) and PhSiH
    
    
    (10 eq) in dry DCM. Note: Solution must be prepared fresh and kept away from light.
  • Reaction: Add solution to resin. Agitate gently for 30 minutes under Nitrogen/Argon.

  • Repeat: Drain and repeat the step with fresh reagent for another 30 minutes to ensure completion.

  • Wash: Extensive washing is critical to remove Palladium.

    • DCM (3x)

    • 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3x) – Chelates Pd (turns solution yellow/brown).

    • DMF (5x)[1][2]

Visual Workflow: Orthogonal Strategy

AllocDeprotection cluster_legend Key Mechanism Start Peptide-Resin (Fmoc-hLys(Alloc)-...) FmocRemoval 1. Fmoc Removal (20% Piperidine) Start->FmocRemoval ChainAssembly 2. Chain Assembly (Standard SPPS) FmocRemoval->ChainAssembly AllocSelect 3. Selective Alloc Removal (Pd(PPh3)4 / PhSiH3) ChainAssembly->AllocSelect Orthogonal Step Modification 4. Side-Chain Modification (Dye, PEG, Cyclization) AllocSelect->Modification Free Epsilon-Amine FinalCleavage 5. Final Cleavage (TFA/TIS/H2O) Modification->FinalCleavage Mechan Alloc is stable to acid (TFA) and base (Piperidine). Removed only by Pd(0).

Caption: Orthogonal deprotection workflow for this compound, highlighting the selective removal of the Alloc group prior to final cleavage.

Troubleshooting & Storage

  • Incomplete Alloc Removal: If the Kaiser test remains negative (indicating no free amine) after the Pd treatment, the catalyst may be oxidized. Use fresh Pd(PPh

    
    )
    
    
    
    (should be bright yellow, not green/black) and ensure an inert atmosphere.
  • Palladium Contamination: If the final peptide is grey or has poor solubility, residual Pd is likely. Increase the number of washes with sodium diethyldithiocarbamate (DTC) or use a thiol-based scavenger resin.

  • Storage: Store this compound at +2°C to +8°C. Keep dry. The Alloc group is generally stable, but the Fmoc group can degrade if exposed to moisture and base.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][] Chemical Reviews, 109(6), 2455-2504. Link

  • Gomez-Martinez, P., et al. (1999). "N-Alloc protecting group in solid-phase peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1.
  • BOC Sciences. (2024). "this compound Product Data."[][4]

  • Apollo Scientific. (2024). "Certificate of Analysis: this compound." Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.